3-(4-Methylphenyl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRCYQZPZNDJER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435604 | |
| Record name | 4'-methylbiphenyl-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486455-30-5 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486455-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-methylbiphenyl-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Methylphenyl)phenol synthesis routes
An In-Depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)phenol
Executive Summary
This compound, also known as 3-hydroxy-4'-methylbiphenyl, is a valuable biaryl compound that serves as a crucial structural motif and synthetic intermediate in the fields of medicinal chemistry, materials science, and fine chemical manufacturing. Its synthesis is pivotal for accessing more complex molecular architectures. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing this molecule, with a focus on modern transition-metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, strategic considerations, and detailed experimental protocols for the Suzuki-Miyaura, Kumada, and Negishi coupling reactions. A comparative analysis is presented to assist researchers and process chemists in selecting the optimal route based on factors such as functional group tolerance, reaction conditions, and overall efficiency. This document is intended to be a practical and authoritative resource for scientists engaged in organic synthesis and drug development.
Chapter 1: Foundations of Biaryl Synthesis: The Cross-Coupling Paradigm
The construction of carbon-carbon bonds, particularly between sp²-hybridized centers to form biaryl structures, is a cornerstone of modern organic synthesis. The development of transition-metal-catalyzed cross-coupling reactions revolutionized this field, an achievement recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions, while distinct in their choice of organometallic nucleophile, generally adhere to a common catalytic cycle.
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions provides the fundamental framework for understanding the syntheses described in this guide.
Figure 1: Generalized Catalytic Cycle. A simplified representation of the key steps in palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (R¹-X), forming a Pd(II) intermediate.[1]
-
Transmetalation: The organic group (R²) from an organometallic reagent (R²-M) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex.[2]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[1]
Chapter 2: The Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for biaryl synthesis, prized for its operational simplicity, the stability and low toxicity of its organoboron reagents, and its broad functional group tolerance.[2][3]
Principle and Rationale
This reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1] The choice of a base is critical, as it facilitates the transmetalation step.[2] For the synthesis of this compound, two primary strategic disconnections are possible.
Figure 2: Suzuki-Miyaura Disconnection Strategies. Two viable pathways for the synthesis of the target molecule.
Route A, coupling a 3-halophenol with 4-methylphenylboronic acid, is often preferred due to the commercial availability and stability of 4-methylphenylboronic acid.[4]
Detailed Experimental Protocol (Route A)
This protocol outlines the synthesis of this compound from 3-bromophenol and 4-methylphenylboronic acid.
Materials:
-
3-Bromophenol (1.0 equiv.)
-
4-Methylphenylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst, e.g., PdCl₂(dppf) or [Pd(PPh₃)₄] (0.01-0.05 equiv.)
-
Base, e.g., aqueous 2 M Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.)
-
Solvent, e.g., Toluene, 1,4-Dioxane, or a Toluene/Ethanol/Water mixture
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromophenol (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent and Base Addition: Add the degassed solvent (e.g., Toluene) followed by the degassed aqueous base solution (e.g., 2 M Na₂CO₃).
-
Reaction: Heat the mixture to reflux (typically 85-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[5]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Chapter 3: The Kumada Coupling Route
The Kumada coupling utilizes a Grignard reagent (an organomagnesium halide) as the nucleophile, offering a highly reactive pathway for C-C bond formation.[6]
Principle and Rationale
The high reactivity of Grignard reagents is both an advantage and a disadvantage. While it often leads to rapid reactions, it also results in low tolerance for functional groups containing acidic protons, such as alcohols and phenols.[6][7] Therefore, the phenolic hydroxyl group must be protected prior to the coupling reaction. A common protecting group is the methoxy ether, which is stable to the reaction conditions and can be readily cleaved afterward.
Figure 3: Kumada Coupling Strategy. The necessary sequence involving protection of the phenol, followed by coupling and deprotection.
Detailed Experimental Protocol
This three-stage protocol describes the synthesis via a protected intermediate.
Part 1: Protection of 3-Bromophenol
-
Dissolve 3-bromophenol (1.0 equiv.) in acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add methyl iodide (MeI, 1.5 equiv.) and stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).
-
Filter off the solids and remove the solvent under reduced pressure. Purify the resulting 3-bromoanisole by distillation or chromatography.
Part 2: Kumada Coupling
-
Grignard Formation: In an oven-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.1 equiv.). Add a small volume of anhydrous diethyl ether or THF. Add a small portion of 3-bromoanisole (1.0 equiv.) to initiate the reaction (an iodine crystal can be used if needed).[8] Once initiated, add the remaining 3-bromoanisole dropwise as a solution in anhydrous ether/THF to maintain a gentle reflux. After the addition is complete, stir for an additional hour.
-
Coupling: In a separate flask, prepare a solution of 4-bromotoluene (1.0 equiv.) and a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂ or Pd(PPh₃)₄, 0.01-0.05 equiv.) in anhydrous THF.[9][10]
-
Cool the Grignard solution in an ice bath and add the solution of 4-bromotoluene and catalyst dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC/GC-MS).
-
Cool the reaction and quench carefully by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ether, wash the organic layers, dry, and concentrate.
Part 3: Deprotection
-
Dissolve the crude 3-methoxy-4'-methylbiphenyl from Part 2 in anhydrous dichloromethane (DCM) and cool to 0 °C or below.
-
Add a solution of boron tribromide (BBr₃, 1.1-1.5 equiv.) in DCM dropwise.
-
Stir the reaction at low temperature, allowing it to slowly warm to room temperature. Monitor by TLC until the reaction is complete.
-
Carefully quench the reaction by pouring it into ice water. Extract with DCM, wash, dry, and concentrate. Purify by column chromatography to yield the final product.
Chapter 4: The Negishi Coupling Route
The Negishi coupling employs organozinc reagents, which strike a balance between the high reactivity of Grignards and the mildness of organoboranes.[11] This often translates to higher functional group tolerance and allows for reactions that may be challenging with other methods.
Principle and Rationale
A key advantage of the Negishi coupling is its potential to be performed on substrates with acidic protons, such as unprotected phenols, under carefully optimized conditions.[12] This is because the cross-coupling rate can be made significantly faster than the rate of protonolysis of the organozinc reagent, especially when using highly active catalyst systems and slow addition of the zinc reagent.[12] This can eliminate the need for the protection-deprotection steps required in the Kumada coupling.
Detailed Experimental Protocol (Unprotected Phenol)
This protocol is based on modern methods that tolerate free hydroxyl groups.[12]
Materials:
-
4-Bromotoluene (1.1 equiv.)
-
Activated Zinc dust
-
3-Bromophenol (1.0 equiv.)
-
Palladium precatalyst system, e.g., Pd(OAc)₂ and a sterically hindered biarylphosphine ligand like SPhos (1-2 mol%)
-
Anhydrous, polar aprotic solvent, e.g., THF or DMA
Procedure:
-
Organozinc Formation: In an oven-dried flask under an inert atmosphere, stir activated zinc dust (1.5 equiv.) in anhydrous THF. Add 4-bromotoluene (1.1 equiv.) and heat gently to initiate the formation of 4-methylphenylzinc bromide. The reaction is typically complete in 2-4 hours.
-
Coupling Reaction Setup: In a separate flask under an inert atmosphere, combine 3-bromophenol (1.0 equiv.), Pd(OAc)₂ (0.01 equiv.), and SPhos (0.02 equiv.) in anhydrous THF.
-
Coupling Execution: Slowly add the prepared organozinc solution from step 1 to the catalyst/substrate mixture at room temperature via syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the organozinc reagent, favoring the coupling reaction over protonolysis.[12]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion is confirmed by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain this compound.
Chapter 5: Comparative Analysis of Synthesis Routes
The choice of synthetic route depends on project-specific requirements, including scale, available equipment, cost, and the need to tolerate other functional groups in more complex substrates.
| Parameter | Suzuki-Miyaura Coupling | Kumada Coupling | Negishi Coupling |
| Nucleophile | Organoboron (Boronic Acid/Ester) | Organomagnesium (Grignard) | Organozinc |
| Reagent Stability | High; reagents are often solids, stable to air and moisture.[3] | Low; highly sensitive to moisture and air, must be prepared in situ.[6] | Moderate; sensitive to moisture and air but generally more tolerant than Grignards. |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups.[3] | Poor; incompatible with acidic protons (OH, NH, SH) and many carbonyls.[6] | Good to Excellent; more tolerant than Grignards; can tolerate unprotected phenols.[11][12] |
| Procedural Complexity | Low to moderate; often a one-pot procedure. | High; requires anhydrous conditions and often a multi-step protect-couple-deprotect sequence. | Moderate to high; requires preparation of organozinc reagent under anhydrous conditions. |
| Reaction Conditions | Generally mild (room temp. to reflux), often aqueous/biphasic.[5] | Requires strictly anhydrous conditions; can be highly exothermic. | Requires strictly anhydrous conditions; slow addition may be necessary. |
| Toxicity | Low; Boron byproducts are generally non-toxic. | Moderate; Grignard reagents are corrosive and reactive. | Moderate; Zinc reagents are less toxic than other organometallics (e.g., tin). |
Chapter 6: Purification and Characterization
Purification Strategy
Regardless of the synthetic route, the crude this compound product typically requires purification.
-
Aqueous Work-up: An initial acidic or basic wash can help remove unreacted starting materials (e.g., a basic wash to remove 3-bromophenol or an acidic wash to remove basic byproducts).
-
Flash Column Chromatography: This is the most common method for achieving high purity, typically using a silica gel stationary phase and a solvent system of increasing polarity, such as an ethyl acetate in hexane gradient.
-
Recrystallization: If a solid product of sufficient crude purity is obtained, recrystallization from a suitable solvent system (e.g., toluene/hexane) can be an effective and scalable purification method.
Spectroscopic Characterization
The identity and purity of the final product should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals would include aromatic protons in the range of δ 6.5–7.5 ppm, a singlet for the methyl group around δ 2.3 ppm, and a broad singlet for the phenolic hydroxyl group (δ ~5.0-5.5 ppm, variable and D₂O exchangeable).[13]
-
¹³C NMR: Aromatic carbon signals would appear in the δ 110–160 ppm range, with a distinct signal for the methyl carbon around δ 21 ppm.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of C₁₃H₁₂O.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of the O-H stretching of the phenol group.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Biaryl Construction through Kumada Coupling with Diaryl Sulfates as One-by-One Electrophiles under Mild Conditions [organic-chemistry.org]
- 10. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. 2,3,4-Tris[(4-methylphenyl)methyl]phenol (96210-45-6) for sale [vulcanchem.com]
A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenyl)phenol
Introduction
3-(4-Methylphenyl)phenol, also known as 3-(p-tolyl)phenol, is a biphenyl derivative with a molecular formula of C₁₃H₁₂O. As a key intermediate and structural motif in various fields, including materials science and drug discovery, its unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive evidence of a compound's identity and purity. This guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles and comparative data from structurally related molecules, providing a robust framework for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-donating (by hyperconjugation) and weakly activating methyl group on the second ring.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OH | ~4.8-5.5 | Broad Singlet | 1H | - |
| H-2 | ~7.15 | t | 1H | J = 7.8 Hz |
| H-4 | ~6.98 | d | 1H | J = 7.8 Hz |
| H-5 | ~7.25 | t | 1H | J = 7.8 Hz |
| H-6 | ~6.80 | d | 1H | J = 7.8 Hz |
| H-2', H-6' | ~7.40 | d | 2H | J = 8.1 Hz |
| H-3', H-5' | ~7.20 | d | 2H | J = 8.1 Hz |
| -CH₃ | ~2.35 | Singlet | 3H | - |
Causality Behind Assignments:
-
Phenolic -OH: The proton of the hydroxyl group is acidic and its signal is often broad due to chemical exchange; its chemical shift is highly dependent on concentration and solvent.
-
Aromatic Protons (Phenol Ring): The protons on the phenol-bearing ring are influenced by the hydroxyl group's electron-donating nature, which generally shields them (shifts them upfield) compared to benzene (7.34 ppm). The protons ortho and para to the -OH group (H-6 and H-4) are expected to be more shielded than the meta proton (H-5). The H-2 proton is influenced by both the hydroxyl and the adjacent tolyl group.
-
Aromatic Protons (Tolyl Ring): The protons on the 4-methylphenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
-
Methyl Protons: The methyl group protons are attached to an sp²-hybridized carbon and appear as a characteristic singlet in the upfield region.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~155.5 |
| C-2 | ~115.0 |
| C-3 | ~142.0 |
| C-4 | ~129.8 |
| C-5 | ~121.0 |
| C-6 | ~114.5 |
| C-1' | ~138.0 |
| C-2', C-6' | ~129.5 |
| C-3', C-5' | ~127.0 |
| C-4' | ~137.5 |
| -CH₃ | ~21.0 |
Causality Behind Assignments:
-
C-1 (C-OH): This carbon is directly attached to the electronegative oxygen, causing it to be significantly deshielded and appear far downfield.[1]
-
Quaternary Carbons (C-3, C-1', C-4'): These carbons, which are not attached to any protons, generally show weaker signals. Their shifts are determined by their position in the biphenyl system and the attached substituents.
-
Protonated Aromatic Carbons: Their chemical shifts are influenced by the electronic effects of the substituents. Carbons ortho and para to the hydroxyl group are shielded, while the carbons attached to the other ring are influenced by its presence.
-
Methyl Carbon: The sp³-hybridized methyl carbon is highly shielded and appears at the highest field (lowest ppm value).[2]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize a 100 MHz or higher NMR spectrometer.
-
Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans are typically required compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3550-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2920 | Aliphatic C-H stretch (methyl) | Weak-Medium |
| ~1600, ~1500, ~1450 | Aromatic C=C ring stretch | Strong-Medium |
| ~1230 | C-O stretch (phenol) | Strong |
| ~820 | C-H out-of-plane bend (1,4-disubstituted) | Strong |
| ~780, ~700 | C-H out-of-plane bend (1,3-disubstituted) | Strong |
Causality Behind Assignments:
-
O-H Stretch: The most prominent feature for a phenol is a broad, strong absorption at high wavenumber due to the stretching of the hydrogen-bonded hydroxyl group.[3]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic methyl C-H stretch is found just below 3000 cm⁻¹.
-
C=C Ring Stretches: The aromatic rings give rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: The stretching vibration of the carbon-oxygen bond in a phenol is typically strong and appears around 1230 cm⁻¹.[3]
-
Out-of-Plane Bending: The substitution patterns on the aromatic rings can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (< 900 cm⁻¹).
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-650 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 184.23 g/mol ), Electron Ionization (EI) is a common technique.
Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment | Significance |
| 184 | [C₁₃H₁₂O]⁺ | Molecular Ion (M⁺) |
| 183 | [M-H]⁺ | Loss of a hydrogen atom |
| 169 | [M-CH₃]⁺ | Loss of a methyl radical |
| 155 | [M-CHO]⁺ | Loss of a formyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl moiety |
Causality Behind Fragmentation:
-
Molecular Ion (M⁺): The peak at m/z 184 corresponds to the intact molecule with one electron removed. Aromatic systems typically show a prominent molecular ion peak.[4]
-
[M-H]⁺: Loss of a hydrogen atom is a common fragmentation for aromatic compounds.
-
[M-CH₃]⁺: Cleavage of the methyl group from the tolyl ring results in a fragment at m/z 169. This is a favorable fragmentation due to the stability of the resulting cation.
-
Tropylium Ion: A very common and stable fragment for toluene-containing compounds is the tropylium cation at m/z 91, formed by rearrangement after benzylic cleavage.
Experimental Protocol: Mass Spectrometry (EI-GC/MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.
-
Acquisition:
-
GC: Inject the sample onto a suitable capillary column (e.g., DB-5). Use a temperature program to elute the compound.
-
MS: The EI source bombards the eluted compound with electrons (typically 70 eV). The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the resulting ions.
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound to identify the molecular ion and major fragment ions.
Visualized Experimental Workflows
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and analysis.
FT-IR (ATR) Spectroscopy Workflow
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Mass Spectrometry (EI-GC/MS) Workflow
Caption: Workflow for GC/MS analysis with Electron Ionization.
References
- 1. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to 3-(4-Methylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methylphenyl)phenol, a biphenyl derivative, is a significant organic compound with potential applications in medicinal chemistry and materials science. Its structural motif, featuring two interconnected phenyl rings with hydroxyl and methyl substitutions, provides a versatile scaffold for the development of novel molecules. This guide offers a comprehensive overview of its chemical identifiers, synthesis, potential applications, and safety considerations, grounded in established scientific principles.
Part 1: Core Identifiers and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research and development. This compound is identified by the following key parameters:
| Identifier | Value | Source |
| CAS Number | 486455-30-5 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4'-Methyl-[1,1'-biphenyl]-3-ol, 3-(p-tolyl)phenol | [1] |
| Molecular Formula | C₁₃H₁₂O | [1] |
| Molecular Weight | 184.23 g/mol | [1] |
Physicochemical Data:
| Property | Value | Source |
| Melting Point | 74-75 °C (recrystallized from cyclohexane) | |
| Boiling Point | 343.8 ± 21.0 °C (Predicted) | |
| Density | 1.087 ± 0.06 g/cm³ (Predicted) | |
| pKa | 9.80 ± 0.10 (Predicted) |
Part 2: Synthesis and Mechanistic Insights
The construction of the biaryl scaffold of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method. This reaction offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups.
Logical Synthesis Workflow: Suzuki-Miyaura Coupling
The fundamental principle of this approach is the formation of a carbon-carbon bond between an aryl halide and an organoboron species. For the synthesis of this compound, this translates to the coupling of a protected 3-halophenol with 4-methylphenylboronic acid. The hydroxyl group of the phenol is typically protected to prevent interference with the catalytic cycle.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the synthesis of this compound.
Step 1: Protection of 3-Bromophenol
-
To a solution of 3-bromophenol (1.0 eq) in an anhydrous solvent such as dichloromethane, add a suitable base (e.g., diisopropylethylamine, 1.5 eq).
-
Cool the mixture to 0 °C and add a protecting group reagent, for example, methoxymethyl chloride (MOM-Cl, 1.2 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected 3-bromophenol.
Causality: The hydroxyl group is a poor leaving group and can be acidic, which can interfere with the Suzuki coupling reaction. Protection with a group like MOM ensures the reaction proceeds efficiently.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the protected 3-bromophenol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system, typically a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 80-100 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude protected this compound.
Causality: The palladium catalyst is crucial for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, which ultimately forms the new C-C bond. The base is required to activate the boronic acid for transmetalation.
Step 3: Deprotection
-
Dissolve the crude protected product in a suitable solvent (e.g., methanol).
-
Add a deprotecting agent, such as hydrochloric acid, and stir at room temperature.
-
Monitor the reaction by TLC until the protected compound is fully converted to the final product.
-
Neutralize the acid and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography on silica gel or recrystallization to afford pure this compound.
Causality: The acidic conditions cleave the MOM ether, regenerating the free hydroxyl group to yield the final product.
Part 3: Applications in Research and Drug Development
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure as a functionalized biphenyl suggests significant potential in several areas of research and development.
Scaffold for Medicinal Chemistry:
Biphenyl and phenol moieties are prevalent in a wide range of biologically active compounds. The combination of these two in this compound provides a valuable starting point for the synthesis of novel drug candidates. The hydroxyl group can be readily modified to introduce various pharmacophores, and the biphenyl core provides a rigid scaffold that can be optimized for binding to biological targets.
Potential Pharmacological Activities:
Derivatives of biphenyls and phenols have been investigated for a variety of pharmacological activities, including:
-
Anticancer Properties: Many biphenyl compounds exhibit cytotoxic effects against various cancer cell lines.
-
Antimicrobial Activity: The phenolic hydroxyl group can contribute to antimicrobial properties.
-
Anti-inflammatory Effects: Phenolic compounds are known for their antioxidant and anti-inflammatory activities.
Materials Science:
The rigid structure of the biphenyl core makes it a candidate for incorporation into polymers and liquid crystals. The phenolic group allows for further chemical modifications to tailor the material's properties.
Part 4: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons, and a broad singlet for the phenolic hydroxyl proton. The coupling patterns of the aromatic protons would provide information about the substitution pattern.
-
¹³C NMR: The spectrum would display distinct signals for each of the 13 carbon atoms in the molecule, including the methyl carbon and the carbon bearing the hydroxyl group.
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (184.23 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the bond between the two phenyl rings.
Part 5: Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling phenolic and biphenyl compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Toxicity: The toxicological properties of this compound have not been extensively studied. However, related biphenyl compounds can cause irritation to the skin, eyes, and respiratory tract. Some biphenyl derivatives have been shown to have effects on the liver and kidneys with chronic exposure. Therefore, it is prudent to handle this compound with care and avoid direct contact and inhalation.
Conclusion
This compound is a valuable chemical entity with a straightforward synthetic pathway via Suzuki-Miyaura coupling. Its structure holds promise for applications in medicinal chemistry and materials science, although further research is needed to fully elucidate its biological activities and potential uses. This guide provides a foundational understanding of its properties and synthesis to support researchers in their exploration of this and related compounds.
References
A Senior Application Scientist's Guide to the Synthesis of 3-(4-Methylphenyl)phenol: Strategies and Methodologies
Executive Summary
This technical guide provides an in-depth analysis of the synthetic pathways leading to 3-(4-methylphenyl)phenol, a biaryl compound of interest in pharmaceutical and materials science research. The core challenge in its synthesis lies in the strategic formation of a carbon-carbon bond between a phenyl and a p-tolyl moiety, while concurrently managing the reactivity of the phenolic hydroxyl group. We will explore the two most prominent and industrially relevant methods for this biaryl construction: the Suzuki-Miyaura cross-coupling and the Kumada cross-coupling. This document will dissect the rationale behind starting material selection, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in choosing the optimal route for their specific laboratory context, balancing factors such as yield, purity, cost, and operational complexity. A central theme is the critical role of protecting group strategies, particularly the conversion of the phenol to a more inert methoxy ether, which is often essential for achieving high-yield and clean transformations.
Foundational Principle: The Retrosynthesis of a Biaryl Phenol
The synthesis of an unsymmetrical biaryl, such as this compound, is most effectively planned through a retrosynthetic approach. The key disconnection occurs at the C-C bond linking the two aromatic rings. This disconnection reveals two primary families of palladium- or nickel-catalyzed cross-coupling reactions, which dictate the nature of the required starting materials. The two synthons are a nucleophilic aryl species and an electrophilic aryl species. The choice of which ring serves as the nucleophile versus the electrophile forms the basis of our strategic planning.
3-(4-Methylphenyl)phenol as a precursor in organic synthesis
An In-Depth Technical Guide to 3-(4-Methylphenyl)phenol as a Precursor in Organic Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Biaryl Phenol Scaffold
In the landscape of modern synthetic chemistry, the biaryl structural motif is a cornerstone, prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] Within this class, this compound represents a particularly valuable precursor. Its architecture, featuring a phenol ring linked to a toluene moiety, offers a unique combination of reactive sites: a nucleophilic hydroxyl group amenable to a wide array of transformations and two distinct aromatic rings that can be further functionalized. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile building block.
Core Characteristics and Physicochemical Properties
Understanding the fundamental properties of a precursor is critical for its effective use in synthesis. This compound is a solid at room temperature, and its properties are dictated by the interplay of the polar hydroxyl group and the nonpolar biaryl system.
| Property | Value | Source |
| CAS Number | 486455-30-5 | [2] |
| Molecular Formula | C₁₃H₁₂O | [3] |
| Molecular Weight | 184.23 g/mol | [3] |
| Appearance | Solid (Typical) | N/A |
| IUPAC Name | This compound | [4] |
Spectroscopic Signature: The identity and purity of this compound are confirmed through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the phenolic hydroxyl proton (which may be broad and exchangeable with D₂O), and a characteristic singlet around 2.3 ppm for the methyl protons of the tolyl group.[5][6]
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom, including the methyl carbon, the hydroxyl-bearing carbon (phenolic C-OH), and the other aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band characteristic of phenols, typically in the region of 3200-3600 cm⁻¹, along with C-H and C=C stretching frequencies for the aromatic rings.[7]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight, which is crucial for confirming its composition.
Strategic Synthesis of the Biaryl Core
The formation of the C(aryl)-C(aryl) bond is the most critical step in synthesizing this compound. Modern organometallic cross-coupling reactions have largely supplanted classical methods due to their superior efficiency, milder conditions, and broader functional group tolerance.[8][9]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for biaryl synthesis.[10][11] It involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.[10] For this compound, a convergent strategy is employed.
Causality in Experimental Design: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base is critical. The base, typically an aqueous solution of sodium carbonate or potassium phosphate, plays a crucial role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the aryl group to the palladium center.[11] The use of aqueous conditions is often advantageous for its sustainability and efficiency, though aprotic conditions can be used for substrates sensitive to hydrolysis.[12]
Caption: Workflow for Suzuki-Miyaura synthesis of this compound.
Palladium or Nickel-Catalyzed Negishi Coupling
The Negishi coupling offers a powerful alternative, particularly when higher reactivity is needed.[13][14] This reaction couples an organozinc compound with an organohalide.[13] Organozinc reagents are generally more reactive than their organoboron counterparts, which can lead to faster reaction times.[15]
Causality in Experimental Design: The primary drawback of the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, necessitating the use of inert atmosphere techniques.[15][16] However, this heightened reactivity can be advantageous for coupling with less reactive organohalides, such as aryl chlorides.[14] The choice between palladium and nickel catalysts depends on cost and desired reactivity, with nickel being a more earth-abundant and economical option.[13]
Caption: Workflow for Negishi cross-coupling synthesis.
Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for forming C-C and C-O bonds, typically requiring stoichiometric copper and high temperatures.[17][18] While modern cross-coupling methods are often preferred, ligand-assisted Ullmann reactions have lowered the required temperatures and catalyst loadings, making it a viable, albeit less general, alternative.[19][20] This method is particularly useful for large-scale synthesis where cost is a primary concern.
This compound as a Versatile Synthetic Precursor
The true value of this compound lies in its capacity to serve as a starting point for more complex molecules. The phenolic hydroxyl group is a key handle for introducing a wide variety of functional groups.
Derivatization Pathways:
-
O-Alkylation (Ether Synthesis): The phenolic proton is acidic and can be readily deprotonated by a mild base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide. This potent nucleophile can then react with various electrophiles, such as alkyl halides or tosylates (Williamson ether synthesis), to form aryl ethers. These ether derivatives are common in pharmaceuticals and natural products.[21]
-
O-Acylation (Ester Synthesis): Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding phenyl esters. These esters can act as protecting groups for the phenol or as bioactive molecules themselves.
-
Electrophilic Aromatic Substitution: The hydroxyl and methyl groups are both activating, ortho-, para-directing groups.[22] This electronic influence directs subsequent electrophilic substitutions (e.g., nitration, halogenation, Friedel-Crafts acylation) to specific positions on the aromatic rings, allowing for controlled, regioselective functionalization.
Caption: Key derivatization pathways from this compound.
Applications in Drug Discovery
Phenolic compounds are a recurring and significant motif in FDA-approved pharmaceuticals.[23] They often act as hydrogen bond donors/acceptors, crucial for binding to biological targets like enzymes and receptors.[24][25] The biaryl scaffold of this compound provides a rigid, well-defined structure that is ideal for orienting pharmacophores in three-dimensional space. Derivatives of this core can be explored for a range of biological activities, including as anti-inflammatory, antioxidant, and antimicrobial agents.[21][25]
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on specific laboratory conditions and substrate scope.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 3-hydroxyphenylboronic acid and 4-iodotoluene.
Materials:
-
3-Hydroxyphenylboronic acid (1.0 eq)
-
4-Iodotoluene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a round-bottom flask, add 3-hydroxyphenylboronic acid, 4-iodotoluene, and sodium carbonate.
-
Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Safety and Handling
This compound, like other phenolic compounds, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific hazard information before use.
Conclusion
This compound is more than just a chemical compound; it is a strategic platform for synthetic innovation. Its robust synthesis via modern cross-coupling reactions and the versatile reactivity of its phenolic hydroxyl group make it an invaluable precursor for drug discovery and materials science. By understanding the causality behind the synthetic methods and the potential of its derivatization pathways, researchers can effectively unlock the full potential of this powerful biaryl building block.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. This compound | CAS#:486455-30-5 | Chemsrc [chemsrc.com]
- 3. 2-(4-Methylphenyl)phenol | C13H12O | CID 11298348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 486455-30-5 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 3,4-Dimethylphenol(95-65-8) 1H NMR spectrum [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fiveable.me [fiveable.me]
- 23. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Buy Phenol, 4-[(4-methylphenyl)methyl]- | 28994-46-9 [smolecule.com]
- 25. eurekaselect.com [eurekaselect.com]
Theoretical Elucidation of the 3-(4-Methylphenyl)phenol Molecular Structure: A Computational Approach
An In-Depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the structural analysis of 3-(4-Methylphenyl)phenol, a substituted biphenyl derivative of interest in chemical synthesis and medicinal chemistry. We delve into the application of robust computational methodologies, primarily Density Functional Theory (DFT) and Hartree-Fock (HF) theory, to elucidate its three-dimensional geometry, electronic properties, and vibrational signatures. This document serves as a guide for researchers, offering not only step-by-step protocols for in silico analysis but also the fundamental rationale behind the selection of specific computational parameters. By integrating theoretical calculations with principles of molecular reactivity, we aim to provide a holistic understanding of the molecule's structure-property relationships, which are paramount for its application in drug design and materials science.
Introduction: The Significance of this compound
This compound belongs to the class of hydroxylated biphenyls. This structural motif is a privileged scaffold in medicinal chemistry and materials science, owing to the unique conformational flexibility imparted by the torsional angle between the two phenyl rings. The substitution pattern—a hydroxyl group on one ring and a methyl group on the other—influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.
Understanding the precise molecular structure is fundamental to predicting its behavior. While experimental techniques like X-ray crystallography provide a gold standard for solid-state structures, they can be resource-intensive and may not reflect the molecule's conformation in a solution or biological environment. Theoretical studies offer a powerful, complementary approach. By solving the Schrödinger equation through various approximations, we can model the molecule in the gas phase or solution, yielding deep insights into its most stable conformation, electronic landscape, and spectroscopic properties. This guide focuses on the application of such computational methods to build a comprehensive molecular profile of this compound.
The Theoretical Cornerstone: Selecting the Right Computational Tools
The accuracy of any theoretical study hinges on the selection of an appropriate computational method and basis set. For organic molecules like this compound, two primary ab initio and related methods are widely employed: Hartree-Fock (HF) and Density Functional Theory (DFT).
Hartree-Fock (HF) Theory: A Foundational Approach
Hartree-Fock is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient and a good starting point, HF systematically neglects electron correlation—the interaction between individual electrons. This omission can lead to inaccuracies, particularly in predicting properties that depend heavily on subtle electronic effects. Nevertheless, it serves as a valuable baseline for comparison with more advanced methods.[1][2]
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has become the predominant method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost.[3][4] Instead of the complex wavefunction, DFT calculates the total energy based on the electron density. The core of DFT lies in the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.
Causality in Method Selection: For substituted biphenyls, the choice of functional is critical. The B3LYP hybrid functional, which combines the Becke, 3-parameter, Lee-Yang-Parr functional, has consistently demonstrated high accuracy in predicting the geometries and torsional barriers of these systems.[5][6] It effectively captures a portion of the electron correlation effects neglected by HF.
To describe the molecular orbitals, a basis set is required. The Pople-style basis set, 6-311++G(d,p) , is an excellent choice for this type of molecule.[6][7]
-
6-311G: A triple-zeta basis set, providing flexibility for valence electrons.
-
++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs (like on the oxygen atom) and non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to distort and form more accurate chemical bonds.
By coupling the B3LYP functional with the 6-311++G(d,p) basis set, we establish a robust and scientifically validated level of theory for our investigation.
Experimental Protocol: In Silico Structural Determination
The following protocol outlines a self-validating workflow for determining the optimized molecular structure and properties of this compound using the Gaussian suite of programs or similar software.
Step 1: Construction of the Initial Molecular Structure
An initial 3D structure of this compound is constructed using a molecular builder such as GaussView or Avogadro. Standard bond lengths and angles are used as a starting point.
Step 2: Geometry Optimization
The initial structure is submitted for geometry optimization. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule.
-
Methodology: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Keyword: Opt
Step 3: Vibrational Frequency Analysis
Following optimization, a frequency calculation is performed at the same level of theory. This step is critical for two reasons:
-
Verification of Minimum Energy: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.[7]
-
Prediction of Spectroscopic Data: The calculation yields theoretical vibrational frequencies that can be correlated with experimental FT-IR and Raman spectra for validation.
Step 4: Calculation of Electronic Properties
Once the optimized geometry is confirmed, single-point energy calculations are performed to derive key electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).
Diagram: Computational Workflow
Caption: Workflow for the theoretical analysis of this compound.
Results and Discussion: A Multi-faceted Molecular Portrait
The computational protocol yields a wealth of data that, when synthesized, provides a detailed picture of the molecule's structure and potential reactivity.
Optimized Molecular Geometry
The geometry optimization reveals the molecule's most stable conformation. Of particular importance is the dihedral angle between the two phenyl rings. This angle is a result of the balance between two opposing forces: the steric hindrance from the ortho-hydrogens pushing the rings apart, and the electronic desire for π-conjugation, which favors planarity. For substituted biphenyls, this angle typically deviates significantly from 0°.
Diagram: Molecular Structure of this compound
Caption: Optimized ball-and-stick model of this compound.
The calculated bond lengths and angles are expected to be in good agreement with experimental data for similar compounds.
Table 1: Selected Calculated Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Description | Calculated Value |
| C-C (ring) | Average Aromatic C-C Bond Length | ~1.39 Å |
| C-O | Phenolic C-O Bond Length | ~1.36 Å |
| O-H | Hydroxyl O-H Bond Length | ~0.97 Å |
| C-C (inter-ring) | Bond Length between Phenyl Rings | ~1.49 Å |
| ∠(C-C-C) | Average Aromatic Bond Angle | ~120.0° |
| ∠(C-O-H) | Hydroxyl Bond Angle | ~109.0° |
| Dihedral Angle | Angle between Phenyl Ring Planes | ~40-50° |
(Note: These are typical expected values. Actual calculated values would be inserted from the output file.)
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are central to understanding chemical reactivity.[6]
-
HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom and the aromatic π-system.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed across the π-system of both rings.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[1][2] This value is instrumental in predicting the molecule's electronic transition properties and its potential as a reactive species in chemical synthesis.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide to the charge distribution across the molecule.[1]
-
Red/Yellow Regions (Negative Potential): These indicate areas of high electron density and are prone to electrophilic attack. The most negative region will be centered around the phenolic oxygen atom due to its lone pairs.
-
Blue Regions (Positive Potential): These indicate areas of electron deficiency and are susceptible to nucleophilic attack. The most positive region will be located on the hydroxyl hydrogen atom, highlighting its acidic nature.
The MEP map is invaluable for drug development professionals, as it helps predict how the molecule might interact with a biological target, such as the active site of an enzyme, through electrostatic interactions or hydrogen bonding.
Conclusion and Future Directions
This guide has detailed a robust theoretical protocol for the comprehensive structural and electronic analysis of this compound. Through the judicious application of Density Functional Theory, we can reliably predict its optimized geometry, identify key reactive sites through HOMO-LUMO and MEP analysis, and validate these findings against theoretical vibrational spectra.
The insights gained from these theoretical studies are not merely academic. They provide a predictive foundation for:
-
Rational Drug Design: Understanding the molecule's shape and electrostatic profile can guide the design of more potent analogues.
-
Reaction Mechanism Studies: The calculated properties can be used to predict the most likely sites of metabolic attack or chemical reaction.[8][9]
-
Materials Science: The electronic properties, such as the HOMO-LUMO gap, inform the potential application of the molecule in optoelectronic devices.
Future work could extend this analysis to include solvation effects (using models like PCM), studies of intermolecular interactions to predict crystal packing, or molecular docking simulations to explore its binding affinity with specific protein targets.[10]
References
- 1. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]
- 2. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]
- 5. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nanoient.org [nanoient.org]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Synthesis of 3-(4-Methylphenyl)phenol via Suzuki-Miyaura Coupling
Prepared by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 3-(4-Methylphenyl)phenol, a key biaryl structural motif, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The biaryl scaffold is of significant interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed theoretical framework, a step-by-step experimental protocol, and expert insights into the critical parameters governing the reaction's success. The protocol details the coupling of 3-bromophenol with 4-methylphenylboronic acid, outlining optimized conditions, workup, and purification procedures to achieve high yields of the target compound.
Introduction: The Significance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a cornerstone of modern organic synthesis for its remarkable efficiency and versatility in forming carbon-carbon bonds.[1] This palladium-catalyzed cross-coupling between an organoboron compound and an organohalide has become indispensable in both academic and industrial settings, particularly in the synthesis of complex molecules like pharmaceuticals and functional materials.[2][3] Its advantages include mild reaction conditions, exceptional tolerance of various functional groups, and the use of commercially available and relatively non-toxic boronic acid reagents.[2]
The synthesis of this compound exemplifies the power of this reaction in constructing biaryl compounds, which are prevalent structures in biologically active molecules. This guide provides a robust and validated protocol for this specific transformation.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (3-bromophenol), inserting itself into the carbon-halogen bond. This step oxidizes the palladium to a Pd(II) species.[4] The reactivity of the halide is a key factor, with the general trend being I > Br > Cl.[2]
-
Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron species (4-methylphenylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.[1][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product, this compound. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromophenol | ≥98% | Standard Supplier | |
| 4-Methylphenylboronic Acid | ≥98% | Standard Supplier | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Standard Supplier | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | |
| 1,4-Dioxane | Anhydrous | Standard Supplier | |
| Deionized Water | Degas prior to use. | ||
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |
| Brine (Saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier | For drying. |
| Silica Gel | 230-400 mesh | Standard Supplier | For chromatography. |
| Round-bottom flask | |||
| Condenser | |||
| Magnetic stirrer and stir bar | |||
| Inert gas supply (Argon or Nitrogen) | |||
| Standard glassware for workup and purification |
Reaction Setup and Procedure
-
Reaction Vessel Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 mmol, 173 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: To the flask, add Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 15 mL of anhydrous 1,4-dioxane and 5 mL of degassed deionized water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
Workup and Purification
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.[6]
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.[6]
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expert Insights and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.
The Catalyst System
The choice of the palladium source and the ligand is critical. While Pd(PPh₃)₄ is a classic catalyst, more advanced catalysts like Pd(dppf)Cl₂ often offer improved stability and reactivity, especially for challenging substrates. The dppf ligand is a ferrocene-based diphosphine that is effective in a wide range of cross-coupling reactions. For more difficult couplings, specialized ligands such as those from the Buchwald family (e.g., SPhos, XPhos) can be employed to enhance catalytic activity.[3]
The Role of the Base
The base plays a multifaceted role in the catalytic cycle. Its primary function is to activate the boronic acid for transmetalation.[5] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction rate and yield. For the synthesis of this compound, potassium carbonate provides a good balance of reactivity and cost-effectiveness. In cases where substrates are sensitive to hydrolysis, milder bases or anhydrous conditions may be necessary.
Solvent System
A biphasic solvent system, such as dioxane/water or toluene/water, is commonly employed. The aqueous phase is essential for dissolving the inorganic base, while the organic solvent solubilizes the organic reactants and the catalyst. The ratio of the solvents can be optimized to ensure efficient mixing and reaction rates. It is crucial to use degassed solvents to prevent the oxidation of the Pd(0) catalyst.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient degassing, or low reaction temperature. | Use a fresh batch of catalyst, ensure thorough degassing of solvents, and verify the reaction temperature. |
| Homocoupling of boronic acid | Presence of oxygen. | Improve degassing procedure. |
| Protodeboronation (loss of boronic acid group) | Harsh basic conditions or prolonged reaction time. | Use a milder base (e.g., NaHCO₃), lower the reaction temperature, or shorten the reaction time. |
| Difficulty in purification | Incomplete removal of catalyst or byproducts. | Ensure thorough filtration through Celite and optimize the mobile phase for column chromatography. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of this compound. By following the detailed protocol and considering the expert insights provided in this guide, researchers can achieve high yields of the desired product. The versatility and robustness of this reaction make it an invaluable tool in the synthesis of biaryl compounds for a wide range of applications in drug discovery and materials science.
References
Introduction: A Paradigm Shift in C–N Bond Formation
The synthesis of aromatic amines has historically relied on methods like nucleophilic aromatic substitution (SNAr) or copper-mediated Ullmann condensations.[1] These methods, however, often suffer from significant limitations, including harsh reaction conditions and a narrow substrate scope.[1][2] The advent of the Buchwald-Hartwig amination in the mid-1990s represented a monumental leap forward, offering a mild, general, and highly efficient route to a vast array of aryl and heteroaryl amines from readily available (hetero)aryl halides or pseudohalides.[1][2][3] Its impact on drug discovery has been profound, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies and facilitating the construction of complex molecular architectures.[4][3][5]
The Catalytic System: Deconstructing the Key Players
The success of a Buchwald-Hartwig amination is critically dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent. Understanding the role of each is paramount for reaction design and optimization.
The Palladium Precatalyst: From Salts to Palladacycles
The active catalyst in the cycle is a Pd(0) species.[6] While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to Pd(0), which can sometimes be inefficient.[7][8] Modern protocols overwhelmingly favor the use of well-defined precatalysts . These are stable Pd(II) complexes that readily and cleanly generate the active monoligated Pd(0) species under the reaction conditions.[9][10][11] This approach offers superior reproducibility and activity at lower catalyst loadings.
| Precatalyst Generation | Example Structure | Key Features & Activation |
| First Generation (G1) | (t-Bu₃P)₂Pd | Simple Pd(0) source. |
| Second Generation (G2) | Buchwald Palladacycle | Air- and moisture-stable. Activated by base via reductive elimination.[12] |
| Third/Fourth Gen. (G3/G4) | Buchwald Palladacycle | Enhanced stability and activity. G4 (e.g., DavePhos Pd G4) incorporates the ligand directly.[13] |
| PEPPSI™ Precatalysts | PdCl₂(IMes)(Pyridine) | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. N-Heterocyclic Carbene (NHC) based.[11] |
The Ligand: The Heart of Reactivity and Selectivity
The phosphine ligand is arguably the most critical component, directly influencing the catalyst's stability, activity, and substrate scope.[14][2] The evolution of the Buchwald-Hartwig amination is intrinsically linked to the development of increasingly sophisticated ligands.
Causality Behind Ligand Choice: The ideal ligand promotes the desired steps of the catalytic cycle (oxidative addition and reductive elimination) while suppressing undesired side reactions (like β-hydride elimination).[2] This is generally achieved with ligands that are both bulky and electron-rich .[15]
-
Bulkiness favors the formation of a monoligated Pd(0) species, which is the highly reactive species that undergoes oxidative addition.[2][10]
-
Electron-donating character increases electron density on the palladium center, which facilitates the oxidative addition step and accelerates the final reductive elimination to release the product.[15]
| Ligand Class | Representative Ligands | Typical Applications & Rationale |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Early Generation: Effective for simple systems but with limited scope. |
| Ferrocene-Based | Josiphos, dppf | Bidentate Ligands: Offered improved rates and yields, extending scope to primary amines.[2] |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | State-of-the-Art: Provide exceptional activity and broad scope, enabling the coupling of challenging substrates like aryl chlorides and the monoarylation of primary amines.[1][15][16] BrettPhos is particularly effective for primary amines.[8] |
| Chelating Bisphosphines | Xantphos, BINAP | Often used for specific applications, including coupling with amides or when fine-tuning of the bite angle is required.[17] |
The Base and Solvent: Enabling the Reaction Environment
The base serves a crucial role in deprotonating the amine (or the amine-palladium complex) to generate the more nucleophilic amide, which is necessary for the C–N bond-forming reductive elimination step.[6][18][19]
-
Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOtBu) is the most common choice.[7][18] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate or carbonate for more sensitive substrates.[8]
-
Solvents must be anhydrous and capable of dissolving the reagents. Aprotic, ethereal, or aromatic solvents are typical. Toluene and 1,4-dioxane are widely used, though solvent choice can be critical for success, and insolubility is a common cause of reaction failure.[7][20]
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the catalytic cycle is essential for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.[2][6][7][21]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active, monoligated Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond. This forms a Pd(II) intermediate. The reactivity order for the halide is generally I > Br > OTf > Cl.[7]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. The base then removes a proton from the coordinated amine, forming a palladium amide complex and displacing the halide.[19]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the new C–N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][21]
Experimental Protocols
Safety Note: Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Anhydrous and deoxygenated solvents are critical for reproducibility. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).
General Protocol for Small-Scale Synthesis (1.0 mmol Scale)
This protocol is a general starting point for the coupling of an aryl bromide with a primary or secondary amine using a G4 precatalyst.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G4 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.
Procedure:
-
Vial Preparation: To the oven-dried reaction vial, add the Aryl Bromide (if solid), RuPhos Pd G4, and Sodium tert-butoxide.
-
Inert Atmosphere: Seal the vial with the cap, and evacuate and backfill with nitrogen or argon three times.
-
Reagent Addition: Through the septum, add the anhydrous toluene via syringe. If the Aryl Bromide and/or Amine are liquids, add them at this stage via syringe. If the amine is a solid, it can be added in step 1, but care should be taken to minimize air exposure.
-
Reaction: Place the vial in a pre-heated heating block or oil bath set to 100 °C. Stir vigorously for the desired reaction time (typically 4-24 hours). The rate of agitation can be critical, especially with inorganic bases that may not fully dissolve.[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking a small aliquot from the reaction mixture.
-
Work-up: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for High-Throughput Experimentation (HTE)
HTE is invaluable in drug discovery for rapidly identifying optimal reaction conditions or for synthesizing libraries of related compounds.[22][23][24] This workflow uses a 96-well plate format.
Caption: Workflow for High-Throughput Experimentation (HTE).
Procedure:
-
Plate Preparation: In an inert atmosphere glovebox, dispense an array of catalysts, ligands, and bases into the wells of a 96-well reaction block. Commercially available screening kits can streamline this process.
-
Stock Solutions: Prepare stock solutions of the aryl halide and amine coupling partners in a suitable anhydrous solvent.
-
Dispensing: Using a multichannel pipette or an automated liquid handler, dispense the stock solutions into the wells according to the experimental design.
-
Sealing & Reaction: Seal the plate with a pierceable cap mat. Transfer the plate to a heating/shaking block and incubate at the desired temperature for a set time.
-
Analysis: After cooling, unseal the plate. Add an internal standard and a quenching solvent. Centrifuge the plate to pellet the solids. Analyze the supernatant from each well using high-throughput UPLC-MS or GC-MS to determine product formation and relative yield.
-
Scale-up: The optimal conditions identified from the screen can then be scaled up for preparative synthesis.[23][24]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key.[25]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture exposure).2. Poor solubility of reagents.3. Insufficiently strong base.4. Challenging substrate (e.g., aryl chloride). | 1. Use a fresh, high-quality precatalyst; ensure inert atmosphere and anhydrous solvents.2. Try a different solvent or a co-solvent system (e.g., Toluene/Dioxane).[7]3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu).4. Use a more active ligand (e.g., switch from a G2 to a G4 system with a bulky biarylphosphine ligand).[6] |
| Hydrodehalogenation | Formation of Ar-H instead of Ar-NR₂. Often caused by β-hydride elimination from the Pd-amido intermediate or a competing reduction pathway. | 1. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).2. Change the base or solvent system. |
| Side Product Formation | 1. Homocoupling of the aryl halide.2. Reaction at other nucleophilic sites on the substrate. | 1. Lower the reaction temperature; ensure a high-purity catalyst.2. Protect other nucleophilic functional groups (e.g., phenols, other amines) if they are competitive.[25] |
| Reaction Stalls | 1. Catalyst decomposition.2. Product inhibition (iodide inhibition is known).[26] | 1. Use a more robust ligand/precatalyst system; lower the reaction temperature.2. If using an aryl iodide, consider switching to the bromide or chloride. Using toluene as a solvent can help as NaI is poorly soluble.[8][26] |
Conclusion and Future Outlook
The Buchwald-Hartwig amination has fundamentally reshaped the landscape of C–N bond formation, providing an indispensable tool for medicinal and process chemists.[4][3] Its continuous evolution, driven by the development of novel ligands and precatalysts, continues to expand its scope and utility.[1][27] Current research focuses on further broadening the substrate scope, developing more sustainable base-metal-catalyzed variants, and adapting the methodology for late-stage functionalization and bioconjugation, ensuring its relevance for years to come.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab [colab.ws]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Buchwald-Hartwig_reaction [chemeurope.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for " by Damien Edward Dobson [docs.lib.purdue.edu]
- 23. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 24. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reddit.com [reddit.com]
- 26. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 27. researchgate.net [researchgate.net]
Application Notes & Protocols: The Emerging Potential of 3-(4-Methylphenyl)phenol in Medicinal Chemistry
Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery
The biphenyl moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. Its rigid, yet conformationally flexible, nature allows it to present appended functional groups in a precise three-dimensional arrangement, facilitating high-affinity interactions within protein binding pockets. This scaffold is integral to numerous approved drugs and clinical candidates, from anti-inflammatory agents to pioneering cancer immunotherapies.[1][2] Derivatives of this structural class have shown remarkable efficacy in modulating complex biological pathways involved in neurodegenerative diseases, inflammation, and oncology.[3][4]
This guide focuses on a specific, relatively underexplored member of this class: 3-(4-Methylphenyl)phenol . This molecule offers a compelling starting point for drug discovery campaigns. The phenol group provides a crucial hydrogen bond donor/acceptor site and a handle for further derivatization, while the tolyl group offers a well-defined hydrophobic region that can be optimized for specific target interactions. Its structure presents a unique vector for exploring chemical space compared to more common biphenyl isomers.
Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of the this compound scaffold. We will detail robust synthetic protocols, outline key biological screening assays, and provide the scientific rationale for its use in developing next-generation therapeutics.
Part 1: Synthesis of the Core Scaffold
The efficient synthesis of the this compound core is paramount for its use in library development. The Suzuki-Miyaura cross-coupling reaction stands out as the most reliable and versatile method, offering high yields and excellent functional group tolerance. This approach typically involves the coupling of an aryl halide or triflate with an arylboronic acid.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 3-Bromophenol with 4-Tolylboronic acid.
Rationale for Method Selection: The Suzuki-Miyaura coupling is chosen for its mild reaction conditions, commercial availability of starting materials, and the generally high purity of the resulting products, which often simplifies downstream purification.[5]
Materials and Reagents:
-
3-Bromophenol (1.0 eq)
-
4-Tolylboronic acid (1.2 eq)[5]
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromophenol (1.0 eq), 4-Tolylboronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).
-
Solvent and Base Addition: Add a 3:1:1 mixture of Toluene:Ethanol:Water. The solvent should be thoroughly degassed prior to use to prevent oxidation of the catalyst. Add Potassium Carbonate (2.0 eq) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-Bromophenol) is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Final): Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway and highlights the key functional groups on the this compound scaffold that are amenable to diversification for library synthesis.
Caption: Synthetic route to this compound and key sites for chemical modification.
Part 2: Applications in Target-Oriented Drug Discovery
The this compound scaffold is a promising starting point for several therapeutic areas. Below are detailed protocols for evaluating its derivatives against high-value medicinal chemistry targets.
Application 1: Cancer Immunotherapy - PD-1/PD-L1 Pathway Inhibition
Scientific Rationale: Small molecule inhibitors that disrupt the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction have revolutionized cancer treatment.[1] The biphenyl scaffold is a clinically validated core for potent PD-L1 inhibitors, which function by inducing dimerization of PD-L1 on the cell surface, preventing its interaction with PD-1.[2] The this compound structure provides the necessary rigid core, while the phenol and tolyl groups can be functionalized to optimize binding in the PD-L1 dimerization pocket.
Visualization of the PD-1/PD-L1 Signaling Pathway
Caption: The PD-1/PD-L1 immune checkpoint pathway and the mechanism of biphenyl inhibitors.
Protocol 2: PD-L1/PD-1 Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This protocol is a high-throughput method to screen for compounds that disrupt the PD-1/PD-L1 interaction.
Principle: The assay measures the binding of biotinylated human PD-1 to His-tagged human PD-L1. A Europium cryptate-labeled anti-His antibody serves as the donor fluorophore, and a streptavidin-conjugated XL665 fluorophore serves as the acceptor. When PD-1 and PD-L1 are bound, the donor and acceptor are in close proximity, generating a high HTRF signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
Materials:
-
Recombinant Human PD-L1, His-Tag
-
Recombinant Human PD-1, Biotinylated
-
Anti-6xHis-Europium Cryptate antibody
-
Streptavidin-XL665
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (derivatives of this compound) serially diluted in DMSO.
-
Positive Control Inhibitor (e.g., a known biphenyl inhibitor like BMS-202).[2]
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Step-by-Step Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compounds to the wells of a 384-well plate. For controls, add 2 µL of DMSO (negative control) or positive control inhibitor.
-
Reagent Preparation: Prepare a solution of PD-L1-His and Anti-6xHis-Europium Cryptate antibody in assay buffer. Prepare a separate solution of PD-1-Biotin and Streptavidin-XL665 in assay buffer. (Final concentrations to be optimized, but typically in the low nM range).
-
Dispensing: Add 4 µL of the PD-L1/Eu-cryptate solution to each well.
-
Incubation 1: Incubate for 15 minutes at room temperature.
-
Dispensing: Add 4 µL of the PD-1/SA-XL665 solution to each well.
-
Incubation 2: Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the percentage of inhibition against the compound concentration and fit the curve using a four-parameter logistic model to determine the IC₅₀ value.
Application 2: Neurodegenerative Diseases - Acetylcholinesterase (AChE) Inhibition
Scientific Rationale: Inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing symptoms of Alzheimer's disease. Biphenyl scaffolds have been successfully developed as potent AChE inhibitors.[3] The this compound core can serve as a template to design dual-binding site inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be quantified by measuring absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (derivatives of this compound) serially diluted in DMSO.
-
Positive Control Inhibitor (e.g., Donepezil).
-
96-well clear flat-bottom plates.
-
Microplate reader.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in Tris-HCl buffer.
-
Prepare a stock solution of ATCI (75 mM) in deionized water.
-
Prepare the working enzyme solution of AChE in Tris-HCl buffer.
-
-
Assay Setup: To each well of a 96-well plate, add:
-
140 µL of Tris-HCl buffer (pH 8.0).
-
20 µL of DTNB solution.
-
10 µL of test compound solution at various concentrations (or DMSO for control).
-
-
Pre-incubation: Add 10 µL of the AChE enzyme solution to each well. Mix and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding 20 µL of the ATCI substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Summary of Assay Parameters
| Parameter | Protocol 2: PD-L1 HTRF Assay | Protocol 3: AChE Inhibition Assay |
| Principle | Proximity-based fluorescence resonance energy transfer | Colorimetric measurement of enzymatic activity |
| Target | PD-1/PD-L1 Protein-Protein Interaction | Acetylcholinesterase Enzyme |
| Detection | Time-Resolved Fluorescence (665nm/620nm) | Absorbance (412 nm) |
| Format | 384-well plate | 96-well plate |
| Key Reagents | Recombinant Proteins, Labeled Antibodies, SA-XL665 | AChE, ATCI, DTNB |
| Primary Output | IC₅₀ (Inhibitory Concentration) | IC₅₀ (Inhibitory Concentration) |
| Positive Control | BMS-202 or equivalent | Donepezil or Tacrine |
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for medicinal chemistry programs. Its straightforward synthesis via Suzuki-Miyaura coupling allows for rapid access to the core structure, which can be readily diversified. The protocols outlined in this guide provide robust, validated methods for screening derivatives against high-value targets in immuno-oncology and neurodegenerative disease. By applying these methodologies, researchers can systematically explore the structure-activity relationships of this compound class, paving the way for the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacological profiles.
References
- 1. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS#:486455-30-5 | Chemsrc [chemsrc.com]
Application Notes and Protocols for 3-(4-Methylphenyl)phenol in Materials Science
Introduction: The Strategic Value of 3-(4-Methylphenyl)phenol in Advanced Materials
This compound, a biphenyl derivative, is an emerging building block in the design of high-performance materials. Its molecular architecture, characterized by a rigid biphenyl core, a reactive phenolic hydroxyl group, and a methyl substituent, imparts a unique combination of properties that are highly desirable in advanced polymers and thermosets. The biphenyl moiety is known to enhance thermal stability, mechanical strength, and confer specific electronic and optical properties, making it a valuable component in materials destined for demanding applications in electronics, aerospace, and automotive industries.[1][2][3]
The presence of the phenolic hydroxyl group provides a reactive site for polymerization and cross-linking reactions. This allows for its incorporation into various polymer backbones, such as polyarylates and polycarbonates, or for its use as a curing agent for epoxy resins. The methyl group, while seemingly a minor addition, can influence solubility and modify the thermal degradation pathways of the resulting materials.[4][5][6]
These application notes provide detailed protocols for the utilization of this compound in three key areas of materials science: as a monomer for high-performance polyarylates, as a comonomer in the synthesis of specialty polycarbonates, and as a modifying agent in epoxy resin systems. The protocols are designed for researchers and scientists in materials development and aim to provide a comprehensive guide, from synthesis to characterization, grounded in established principles of polymer chemistry.
I. Synthesis of this compound: A Foundational Protocol
The efficient synthesis of high-purity this compound is a prerequisite for its successful application in materials science. The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose, offering high yields and tolerance to a wide range of functional groups.[7][8][9]
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of 3-bromophenol with 4-tolylboronic acid.
Reaction Scheme:
Caption: Synthesis of this compound via Suzuki Coupling.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 3-Bromophenol | Starting material |
| 4-Tolylboronic acid | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |
| Potassium carbonate (K₂CO₃) | Base |
| Toluene, Ethanol, Deionized Water | Solvent system |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and hotplate | For mixing and heating |
| Rotary evaporator | For solvent removal |
| Silica gel for column chromatography | Purification of the product |
| Hexane, Ethyl acetate | Eluent for chromatography |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 3-bromophenol (1.0 eq), 4-tolylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and deionized water to the flask.
-
Degassing: Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Application in High-Performance Polymers: Polyarylates
The rigid structure of this compound makes it an excellent monomer for the synthesis of polyarylates, a class of high-performance polyesters with exceptional thermal stability and mechanical properties.[10][11]
Protocol 2: Synthesis of a Polyarylate via Interfacial Polycondensation
This protocol describes the synthesis of a polyarylate from this compound and a mixture of isophthaloyl chloride and terephthaloyl chloride.
Polymerization Scheme:
Caption: Interfacial polymerization of a polyarylate.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Monomer |
| Isophthaloyl chloride | Co-monomer |
| Terephthaloyl chloride | Co-monomer |
| Sodium hydroxide (NaOH) | Base |
| Dichloromethane (DCM) | Organic solvent |
| Benzyltriethylammonium chloride | Phase transfer catalyst |
| High-speed mechanical stirrer | For creating a large interfacial area |
| Methanol | For polymer precipitation |
Procedure:
-
Aqueous Phase Preparation: In a beaker, dissolve this compound (1.0 eq) and benzyltriethylammonium chloride (0.02 eq) in an aqueous solution of sodium hydroxide.
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar mixture of isophthaloyl chloride and terephthaloyl chloride (total 1.0 eq) in dichloromethane.
-
Polymerization: Add the organic phase to the aqueous phase in a reaction vessel equipped with a high-speed mechanical stirrer. Stir vigorously for 15-30 minutes at room temperature. The polymer will precipitate at the interface.
-
Isolation: Separate the organic layer and wash it with dilute hydrochloric acid and then with deionized water until neutral.
-
Precipitation: Pour the polymer solution into a large volume of methanol with stirring to precipitate the polyarylate.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Characterization: Characterize the polymer by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ester linkages, and determine its molecular weight by gel permeation chromatography (GPC). The thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
III. Application in High-Performance Polymers: Polycarbonates
The thermal stability and mechanical strength of polycarbonates can be enhanced by incorporating rigid monomers like this compound.[12][13]
Protocol 3: Synthesis of a Co-polycarbonate via Melt Polymerization
This protocol describes the synthesis of a co-polycarbonate using this compound, bisphenol A, and diphenyl carbonate.
Melt Polymerization Workflow:
Caption: Workflow for melt polymerization of polycarbonate.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Co-monomer |
| Bisphenol A | Co-monomer |
| Diphenyl carbonate | Carbonate source |
| Lithium hydroxide (LiOH) | Transesterification catalyst |
| High-temperature polymerization reactor | Reaction vessel with stirring and vacuum |
| Vacuum pump | To remove phenol byproduct |
| Extruder and pelletizer | For polymer processing |
Procedure:
-
Reactor Charging: Charge the polymerization reactor with this compound, bisphenol A, diphenyl carbonate (in slight molar excess), and a catalytic amount of lithium hydroxide.[14]
-
Inert Atmosphere: Purge the reactor with nitrogen and heat to 180-200 °C to melt the reactants and form a homogeneous mixture.
-
Oligomerization: Gradually increase the temperature to 220-240 °C while applying a moderate vacuum to initiate the transesterification reaction and remove the phenol byproduct.[14]
-
Polymerization: Over a period of 1-2 hours, further increase the temperature to 280-300 °C and apply a high vacuum (<1 torr) to drive the polymerization to completion. The viscosity of the melt will increase significantly.[14]
-
Extrusion: Once the desired melt viscosity is achieved, extrude the molten polymer from the reactor through a die.
-
Cooling and Pelletization: Cool the polymer strand in a water bath and pelletize it for further processing and characterization.
-
Characterization: Analyze the co-polycarbonate for its molecular weight (GPC), thermal stability (TGA), and glass transition temperature (DSC).
IV. Application in Thermosetting Resins: Epoxy Systems
Phenolic compounds are widely used as curing agents or hardeners for epoxy resins, creating highly cross-linked, durable networks. This compound can be used as a co-curing agent to modify the properties of the final thermoset.[15][16][17]
Protocol 4: Curing of an Epoxy Resin
This protocol details the use of this compound as a co-hardener with a standard phenolic novolac resin for a bisphenol A-based epoxy resin.
Curing Process Overview:
Caption: Workflow for epoxy resin curing.
Materials and Equipment:
| Material/Equipment | Purpose |
| Bisphenol A diglycidyl ether (DGEBA) epoxy resin | Base resin |
| Phenolic novolac resin | Primary curing agent |
| This compound | Co-curing agent/modifier |
| Triphenylphosphine (TPP) | Curing accelerator |
| High-temperature oven | For curing and post-curing |
| Mold | To shape the cured sample |
| Dynamic Mechanical Analyzer (DMA) | To determine thermomechanical properties |
| Differential Scanning Calorimeter (DSC) | To determine the glass transition temperature (Tg) |
Procedure:
-
Formulation: In a suitable container, melt the DGEBA epoxy resin at 80-100 °C. Add the desired amounts of phenolic novolac resin and this compound. The stoichiometric ratio of total phenolic hydroxyl groups to epoxy groups should be approximately 1:1.
-
Mixing: Stir the mixture until all components are fully dissolved and a homogeneous blend is obtained.
-
Catalyst Addition: Add a catalytic amount of triphenylphosphine (e.g., 0.5-1.0% by weight of the total resin mixture) and stir for another 5 minutes.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a preheated mold. Cure in an oven using a staged curing cycle, for example: 2 hours at 150 °C followed by 2 hours at 180 °C.
-
Post-Curing: After the initial cure, post-cure the sample at a higher temperature (e.g., 200 °C) for 1-2 hours to ensure complete cross-linking.
-
Characterization: After cooling to room temperature, demold the sample. Characterize the cured epoxy thermoset for its glass transition temperature (Tg) using DSC and its thermomechanical properties using DMA.
Expected Outcomes and Causality
-
Enhanced Thermal Stability: The incorporation of the rigid biphenyl structure of this compound into polymer backbones is expected to increase the glass transition temperature (Tg) and the thermal degradation temperature of the resulting materials. This is due to the restricted chain mobility imposed by the bulky biphenyl units.[3][18]
-
Modified Mechanical Properties: The biphenyl moiety can also influence the mechanical properties of the polymers. In polyarylates and polycarbonates, it can lead to increased tensile strength and modulus. In epoxy resins, its partial replacement of a more flexible hardener can increase stiffness but may also affect toughness.
-
Improved Chemical Resistance: The aromatic nature of this compound contributes to the overall chemical resistance of the polymers and thermosets it is incorporated into.
-
Influence of the Methyl Group: The methyl group on the phenyl ring can slightly increase the solubility of the monomer and the resulting polymer in organic solvents, potentially aiding in processing. It can also create specific steric effects that may influence the packing of polymer chains and the kinetics of curing reactions.[4][6]
Conclusion
This compound is a versatile building block with significant potential in materials science. While direct application data may be limited, its structural similarity to other high-performance phenolic monomers allows for its effective integration into advanced material synthesis. The protocols provided herein offer a solid foundation for researchers to explore the use of this compound in creating novel polymers and thermosets with enhanced thermal, mechanical, and chemical properties. Further research into the structure-property relationships of materials derived from this compound will undoubtedly open up new avenues for innovation in this field.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Thermal stability of substituted phenol-formaldehyde resins | Semantic Scholar [semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reaction strategies of bisphenol A derivatives to regulate the microstructure of polyarylates: synthesis of bisphenol S/bisphenol A random polyarylates and block polyarylates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Characterization of Polycarbonates by Melt Phase Interchange Reactions of Alkylene and Arylene Diacetates with Alkylene and Arylene Diphenyl Dicarbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. user.eng.umd.edu [user.eng.umd.edu]
- 15. US6255365B1 - Epoxy resin composition for semiconductor encapsulation - Google Patents [patents.google.com]
- 16. pure.korea.ac.kr [pure.korea.ac.kr]
- 17. pure.skku.edu [pure.skku.edu]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 3-(4-Methylphenyl)phenol Derivatives
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in top-selling pharmaceuticals and advanced organic materials.[1] The 3-(4-methylphenyl)phenol framework, in particular, serves as a crucial intermediate for synthesizing molecules with a wide range of biological activities and material properties. Phenolic compounds are known to possess various therapeutic properties, and their derivatives are integral to many biologically active molecules.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of this compound and its derivatives. We will delve into the widely-used Suzuki-Miyaura cross-coupling reaction, offering a detailed, field-proven protocol. Furthermore, we will explore an alternative synthetic strategy, the Ullmann condensation, providing a comparative perspective. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse array of boronic acids.[3] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron species and an organic halide or triflate.[4] For the synthesis of this compound, we will couple 3-hydroxyphenylboronic acid with 4-iodotoluene.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-iodotoluene) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (3-hydroxyphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a 1 mmol scale and can be scaled up as needed.
Materials:
-
3-Hydroxyphenylboronic acid (1.1 mmol, 1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃; 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylboronic acid, 4-iodotoluene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvents, 1,4-dioxane and water, to the flask via syringe. The use of a mixed solvent system aids in the dissolution of both the organic and inorganic reagents.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 3-Hydroxyphenylboronic acid | 1.1 mmol | Typically used in slight excess to drive the reaction to completion. |
| 4-Iodotoluene | 1.0 mmol | The limiting reagent. Aryl iodides are generally more reactive than bromides or chlorides.[5] |
| Catalyst | ||
| Palladium(II) Acetate (Pd(OAc)₂) | 2 mol% | A common and relatively inexpensive palladium precatalyst. |
| Triphenylphosphine (PPh₃) | 4 mol% | A standard phosphine ligand that stabilizes the palladium catalyst. |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 mmol | A mild base suitable for many Suzuki couplings. |
| Solvent | ||
| 1,4-Dioxane/Water | 5:1 (v/v) | A common solvent system for Suzuki reactions. |
| Reaction Conditions | ||
| Temperature | 90 °C | A moderate temperature to ensure a reasonable reaction rate. |
| Reaction Time | 4-6 hours | Varies depending on the specific substrates and catalyst system. |
| Expected Yield | 85-95% | Dependant on the purity of starting materials and reaction scale. |
Alternative Synthetic Route: Ullmann Condensation
Reaction Principle
The Ullmann reaction typically involves the reaction of an aryl halide with a copper reagent. The mechanism is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination.
Experimental Protocol: Ullmann-type Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromophenol (1.0 mmol, 1.0 equiv.)
-
4-Iodotoluene (1.2 mmol, 1.2 equiv.)
-
Copper(I) iodide (CuI; 0.2 mmol, 20 mol%)
-
L-Proline (0.4 mmol, 40 mol%)
-
Potassium carbonate (K₂CO₃; 2.0 mmol, 2.0 equiv.)
-
Dimethyl sulfoxide (DMSO; 5 mL)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 3-bromophenol, 4-iodotoluene, copper(I) iodide, L-proline, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed DMSO to the reaction tube.
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with stirring for 12-24 hours. The higher temperature is characteristic of many Ullmann-type reactions.[12]
-
Work-up and Purification: Follow the work-up and purification steps as described in the Suzuki-Miyaura protocol.
Purification and Characterization
Proper purification and characterization are essential to confirm the identity and purity of the synthesized this compound.
Purification
-
Flash Column Chromatography: This is the most common method for purifying the crude product. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., toluene/hexane) can be an effective purification method.[13]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methyl group. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the product. Electrospray ionization (ESI) is a common technique for this type of analysis.[14] The mass spectrum of phenols often shows a prominent molecular ion peak.[15]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹.
References
- 1. CAS 61537-49-3: 3-[(4-methylphenyl)amino]Phenol [cymitquimica.com]
- 2. Solved The following IR Spectrum, 1H NMR Spectrum and 13C | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. 4-Iodotoluene | 624-31-7 | FI34169 | Biosynth [biosynth.com]
- 6. Iodotoluene - Wikipedia [en.wikipedia.org]
- 7. CAS 624-31-7: 4-Iodotoluene | CymitQuimica [cymitquimica.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 15. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
3-(4-Methylphenyl)phenol: A Versatile Scaffold for the Development of Novel Bioactive Molecules
Introduction: The Strategic Importance of the 3-Aryl Phenol Moiety
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The 3-(4-methylphenyl)phenol core, a member of the biaryl phenol class, represents such a scaffold. Its inherent structural features, including a hydroxyl group capable of crucial hydrogen bonding and a biphenyl system that allows for diverse substitutions to modulate lipophilicity and target engagement, make it an attractive starting point for the synthesis of novel therapeutic agents. Phenolic compounds are prevalent in a vast number of FDA-approved drugs and natural products, underscoring their significance in molecular recognition of biological targets. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound as a building block for bioactive molecules, complete with synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic considerations.
Core Synthesis: Accessing the this compound Scaffold
The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, offering high yields and excellent functional group tolerance.[1]
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from 3-bromophenol and 4-tolylboronic acid.
Materials:
-
3-Bromophenol
-
4-Tolylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-bromophenol (1.0 mmol, 1.0 eq), 4-tolylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common pre-catalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand (triphenylphosphine) stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: The base (potassium carbonate) is crucial for the activation of the boronic acid, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Solvent System: The biphasic toluene/water system is effective for this reaction, allowing for the dissolution of both organic and inorganic reagents.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
References
Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols
Introduction: The Strategic Importance of Salicylaldehydes
Salicylaldehydes, or o-hydroxybenzaldehydes, are pivotal intermediates in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, fragrances, and sophisticated ligands for catalysis. The introduction of a formyl group (-CHO) ortho to a phenolic hydroxyl group provides a versatile chemical handle for subsequent transformations, such as the synthesis of coumarins, flavones, and Schiff bases.[1] However, achieving selective ortho-formylation of phenols can be challenging due to the directing effects of the hydroxyl group, which activates both the ortho and para positions for electrophilic aromatic substitution. This guide provides a detailed exploration of the experimental setups for three classical and modern methods for the selective ortho-formylation of substituted phenols: the Reimer-Tiemann reaction, the Duff reaction, and the highly selective Magnesium-Mediated formylation (Casnati-Skattebøl reaction).
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring both scientific integrity and practical success.
Comparative Overview of Ortho-Formylation Methods
The choice of formylation method is dictated by the substrate's electronic and steric properties, the desired scale of the reaction, and tolerance to specific reagents and conditions. Below is a comparative summary of the key methods discussed in this guide.
| Method | Formylating Agent | Key Reagents | Selectivity | Advantages | Limitations |
| Reimer-Tiemann | Dichlorocarbene (:CCl₂) | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Moderate ortho-selectivity | Wide applicability, no need for anhydrous conditions.[2] | Often gives a mixture of ortho and para isomers, can result in low to moderate yields, potential for thermal runaway.[2][3] |
| Duff Reaction | Iminium ion | Hexamethylenetetramine (HMTA), Acid (e.g., acetic acid, TFA) | High ortho-selectivity | Inexpensive reagents, operationally simple.[4][5] | Generally inefficient with low to moderate yields, requires strongly electron-donating groups on the phenol.[4] |
| Mg-Mediated | Paraformaldehyde | Paraformaldehyde, MgCl₂/Et₃N or Mg(OMe)₂ | Excellent ortho-selectivity | High yields, excellent regioselectivity, applicable to a wide range of phenols.[6] | Requires anhydrous conditions, sensitivity to steric hindrance near the hydroxyl group.[7] |
Method 1: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, proceeding via an electrophilic aromatic substitution mechanism.[8] The key electrophile is dichlorocarbene, generated in situ from chloroform and a strong base.[9]
Causality of Experimental Choices & Mechanism
The reaction is typically carried out in a biphasic system, as the hydroxide base is insoluble in the chloroform phase.[9] Vigorous stirring or the use of a phase-transfer catalyst is crucial to bring the reactants together. The phenoxide ion, formed by the deprotonation of the phenol, is a highly activated nucleophile. The electron-deficient dichlorocarbene is then attacked by the electron-rich phenoxide ring, with a preference for the ortho position. This selectivity is attributed to the coordination of the sodium or potassium cation with the phenoxide oxygen, which directs the incoming electrophile to the adjacent ortho position.[3] Subsequent hydrolysis of the dichloromethyl intermediate yields the salicylaldehyde.
Detailed Experimental Protocol: Synthesis of 3-Methylsalicylaldehyde from o-Cresol
This protocol is adapted from established procedures for the Reimer-Tiemann reaction.
Materials:
-
o-Cresol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium hydroxide (16.0 g, 0.4 mol) in deionized water (25 mL).
-
Addition of Phenol: To the stirred NaOH solution, add o-cresol (10.8 g, 0.1 mol) and ethanol (20 mL). Heat the mixture to 60-65 °C in a water bath.
-
Addition of Chloroform: Add chloroform (18.0 g, 0.15 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature. The reaction is exothermic and may require occasional cooling to maintain the desired temperature.[2]
-
Reaction: After the addition is complete, continue stirring the mixture at 60-65 °C for an additional 2-3 hours. The color of the reaction mixture will typically darken.
-
Work-up - Removal of Excess Chloroform: Remove the excess chloroform by steam distillation or using a rotary evaporator.
-
Acidification: Cool the remaining reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper (pH ~2-3). A dark oily layer or solid will separate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by distillation under reduced pressure.
Yield Data for Reimer-Tiemann Reaction:
| Substituted Phenol | Product | Reported Yield |
| Phenol | Salicylaldehyde | ~30%[1] |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | Major product[10] |
| Guaiacol (2-methoxyphenol) | Vanillin (4-hydroxy-3-methoxybenzaldehyde) and o-vanillin | Mixture of isomers |
| 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | Moderate |
Method 2: The Duff Reaction
The Duff reaction offers a direct route to ortho-hydroxybenzaldehydes using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid (TFA).[4] It is particularly effective for phenols with strongly electron-donating substituents.
Causality of Experimental Choices & Mechanism
The reaction proceeds through the initial aminomethylation of the phenol at the ortho position.[5] HMTA, in the acidic medium, generates an electrophilic iminium ion. The electron-rich phenol attacks this iminium ion, leading to an aminomethylated intermediate. This intermediate then undergoes an intramolecular redox reaction, where the benzylic carbon is oxidized to the aldehyde oxidation state, followed by hydrolysis to yield the final salicylaldehyde product.[4] The strong preference for ortho-substitution is a key advantage of this method.
Detailed Experimental Protocol: Synthesis of 3,5-di-tert-butylsalicylaldehyde
This protocol is based on established procedures for the Duff reaction.[4]
Materials:
-
2,4-di-tert-butylphenol
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Sulfuric acid, concentrated
-
Deionized water
-
Diethyl ether
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-di-tert-butylphenol (20.6 g, 0.1 mol), hexamethylenetetramine (28.0 g, 0.2 mol), and glacial acetic acid (150 mL).
-
Heating: Heat the mixture to reflux (approximately 118 °C) with stirring for 4-6 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and then pour it into a beaker containing 200 mL of water and 50 mL of concentrated sulfuric acid. Heat the mixture to boiling for 30 minutes to hydrolyze the intermediate.
-
Extraction: After cooling, transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the ether extracts and wash them sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3,5-di-tert-butylsalicylaldehyde can be purified by recrystallization from hexane or by column chromatography.
Yield Data for Duff Reaction:
| Substituted Phenol | Product | Reported Yield |
| 2,4-di-tert-butylphenol | 3,5-di-tert-butylsalicylaldehyde | Moderate[4] |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde and 2,6-diformyl-4-methylphenol | Mixture, yields vary[4] |
| Guaiacol | Vanillin and other isomers | Low to moderate |
| 2,6-Dimethylphenol | 4-Formyl-2,6-dimethylphenol | 95%[11] |
Method 3: Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl Reaction)
This modern and highly efficient method utilizes paraformaldehyde as the formylating agent in the presence of a magnesium salt and a base, typically anhydrous magnesium chloride (MgCl₂) and triethylamine (Et₃N).[12] It is renowned for its exceptional ortho-selectivity and high yields.[6]
Causality of Experimental Choices & Mechanism
The high ortho-selectivity is attributed to the formation of a magnesium phenoxide intermediate. The magnesium ion coordinates to the phenolic oxygen, and it is believed that this complex then chelates with a molecule of formaldehyde (from the depolymerization of paraformaldehyde). This chelation pre-organizes the reactants in a six-membered ring-like transition state, facilitating the delivery of the formyl group exclusively to the ortho position.[13] The use of anhydrous conditions is critical, as water can hydrolyze the magnesium phenoxide and deactivate the catalyst.[6]
Detailed Experimental Protocol: Synthesis of 5-Chlorosalicylaldehyde from 4-Chlorophenol
This protocol is adapted from the robust procedure reported in Organic Syntheses.[6]
Materials:
-
4-Chlorophenol
-
Anhydrous magnesium chloride (MgCl₂)
-
Paraformaldehyde, dried
-
Triethylamine (Et₃N), distilled from CaH₂
-
Anhydrous tetrahydrofuran (THF)
-
1 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, oven-dried
-
Reflux condenser
-
Magnetic stirrer
-
Syringes
-
Argon or Nitrogen source
Procedure:
-
Inert Atmosphere: Set up a 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and rubber septa, under an argon atmosphere.
-
Addition of Reagents: To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol) and dried paraformaldehyde (4.50 g, 150 mmol).
-
Solvent and Base: Add anhydrous THF (250 mL) via syringe, followed by the dropwise addition of dry triethylamine (14.0 mL, 100 mmol). Stir the mixture for 10 minutes.
-
Addition of Phenol: Add 4-chlorophenol (6.43 g, 50 mmol) dropwise via syringe. The mixture will become opaque.
-
Reaction: Heat the reaction mixture to a gentle reflux (oil bath at ~75 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up - Quenching and Extraction: Cool the reaction to room temperature and add diethyl ether (100 mL). Transfer the organic phase to a 1 L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL). Caution: Gas evolution may occur during the acid wash; vent the separatory funnel frequently.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents by rotary evaporation to yield the crude product.
-
Purification: The resulting solid is often of high purity. Recrystallization from hexane can be performed for further purification.
Yield Data for Magnesium-Mediated Formylation:
| Substituted Phenol | Product | Reported Yield |
| Phenol | Salicylaldehyde | 89%[15] |
| 2-Bromophenol | 3-Bromosalicylaldehyde | 80-81%[6] |
| 4-Chlorophenol | 5-Chlorosalicylaldehyde | High |
| 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | High |
| 4-Methoxyphenol | 2-Hydroxy-5-methoxybenzaldehyde | 95%[15] |
| Methyl 4-hydroxybenzoate | Methyl 3-formyl-4-hydroxybenzoate | 93%[15] |
Product Characterization
The successful synthesis of substituted salicylaldehydes can be confirmed by standard spectroscopic techniques.
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band in the region of 3000-3400 cm⁻¹, often indicative of intramolecular hydrogen bonding.
-
A strong C=O stretching band for the aldehyde group, typically appearing around 1650-1680 cm⁻¹.
-
C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aldehyde Proton (-CHO): A singlet typically appears downfield between δ 9.5 and 10.5 ppm.
-
Phenolic Proton (-OH): A singlet, also downfield due to intramolecular hydrogen bonding with the aldehyde carbonyl, usually between δ 10.0 and 12.0 ppm.
-
Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) with coupling patterns characteristic of the substitution on the benzene ring.
Example Spectroscopic Data:
-
3-Methylsalicylaldehyde:
-
5-Chlorosalicylaldehyde:
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.
-
Chloroform (Reimer-Tiemann): Chloroform is a suspected carcinogen and is toxic upon inhalation and skin contact. Handle with extreme care in a fume hood.
-
Paraformaldehyde (Mg-Mediated): Paraformaldehyde is a solid source of formaldehyde and is toxic and an irritant. Avoid inhalation of its dust.
-
Strong Bases and Acids: Sodium hydroxide and concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with appropriate care to avoid skin and eye contact. The neutralization of basic reaction mixtures with strong acid is an exothermic process and should be performed with cooling.
-
Thermal Runaway (Reimer-Tiemann): The Reimer-Tiemann reaction can be highly exothermic once initiated. Careful control of the addition rate of chloroform and efficient cooling are essential to prevent a runaway reaction.[2]
References
- 1. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]
- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. synarchive.com [synarchive.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. 3-Methylsalicylaldehyde | C8H8O2 | CID 522777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 5-Chlorosalicylaldehyde(635-93-8) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Phenol Derivatives with Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Enduring Promise of Phenolic Scaffolds in Oncology
Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, represent a cornerstone in the development of anticancer therapeutics. Their prevalence in nature, from the dietary polyphenols in fruits and vegetables to complex marine natural products, has long pointed to their significant biological activities. In the realm of oncology, synthetic and natural phenol derivatives have demonstrated a remarkable capacity to interfere with carcinogenesis through diverse mechanisms, including the induction of apoptosis, inhibition of cell proliferation and migration, and disruption of angiogenesis. This guide provides an in-depth exploration of synthetic methodologies for several classes of phenol derivatives that have shown promising anticancer activity, offering detailed protocols and insights into the structure-activity relationships that govern their potency.
I. Synthesis of Tetrahydroquinoline-Phenol Hybrids: A Privileged Scaffold
Tetrahydroquinoline moieties are prevalent in a wide array of biologically active compounds. When hybridized with a phenolic motif, the resulting derivatives have shown significant cytotoxic effects against various cancer cell lines. A common synthetic strategy involves a multi-component reaction, offering an efficient route to these complex structures.
Rationale for Synthetic Approach:
The one-pot, multi-component synthesis is chosen for its atom economy and operational simplicity. This approach allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. The SAR for this class of compounds suggests that substitutions on both the phenolic and tetrahydroquinoline rings can significantly modulate anticancer activity, often by influencing the compound's ability to induce apoptosis.
Experimental Protocol: One-Pot Synthesis of a Tetrahydroquinoline-Phenol Derivative
This protocol describes the synthesis of 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol, a compound that has demonstrated notable inhibitory effects on cancer cells.
Materials:
-
Phenol
-
Aniline
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 mmol) and aniline (10 mmol) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To the stirred solution, add p-anisaldehyde (10 mmol).
-
Catalysis: Carefully add 2-3 drops of concentrated hydrochloric acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure tetrahydroquinoline-phenol derivative.
Structure-Activity Relationship Insights:
-
Phenolic Hydroxyl Group: The position and presence of the hydroxyl group on the phenol ring are often crucial for activity. It can act as a hydrogen bond donor, interacting with biological targets.
-
Substituents on the Aniline-Derived Ring: Electron-donating or withdrawing groups on this ring can influence the electron density of the tetrahydroquinoline system and its binding affinity to target proteins.
-
The Nature of the Aldehyde: Aromatic aldehydes with different substituents can be used to probe the steric and electronic requirements of the binding pocket of the biological target.
II. Cyclodiprenyl Phenols: Merging Terpenoid and Phenolic Moieties
The combination of a terpenoid scaffold, such as that from perillyl alcohol, with various phenols can lead to the formation of cyclodiprenyl phenols with potent antiproliferative activities. The synthesis typically involves a Friedel-Crafts alkylation reaction.
Rationale for Synthetic Approach:
The direct coupling of perillyl alcohol with phenols using a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) is an effective method to generate these hybrid molecules. The dihydroxylated derivatives have been found to exhibit significant cytotoxicity and can induce apoptosis.
Experimental Protocol: Synthesis of a Cyclodiprenyl Phenol
This protocol outlines the synthesis of a cyclodiprenyl phenol derivative by reacting perillyl alcohol with a substituted phenol.
Materials:
-
Perillyl alcohol
-
Substituted phenol (e.g., catechol, resorcinol)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dry acetonitrile
-
Diethyl ether
-
Sodium bicarbonate (5% solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve perillyl alcohol (1 mmol) and the substituted phenol (1.1 mmol) in dry acetonitrile (10 mL).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add boron trifluoride etherate (1.2 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Pour the reaction mixture into ice-cold water (50 mL) and extract with diethyl ether (3 x 25 mL).
-
Washing: Combine the organic layers and wash with a 5% sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Data Summary: Anticancer Activity of Cyclodiprenyl Phenols
| Compound | Phenol Moiety | Cancer Cell Line | IC50 (µM) |
| 1 | Pyrocatechol | MCF-7 (Breast) | 15.2 ± 1.3 |
| 1 | Pyrocatechol | PC-3 (Prostate) | 12.5 ± 0.9 |
| 2 | Resorcinol | MCF-7 (Breast) | 25.8 ± 2.1 |
| 2 | Resorcinol | PC-3 (Prostate) | 21.4 ± 1.7 |
III. Combretastatin Analogs: Phenol Ethers as Potent Tubulin Inhibitors
Combretastatin A-4 (CA-4), a natural phenol ether, is a potent inhibitor of tubulin polymerization, exhibiting significant anticancer and antiangiogenic properties. The synthesis of CA-4 analogs often focuses on improving its poor solubility and metabolic stability while retaining its high potency. The Williamson ether synthesis is a classical and effective method for the preparation of the ether linkage in these molecules.
Rationale for Synthetic Approach:
The Williamson ether synthesis provides a straightforward and versatile method to construct the crucial ether linkage in combretastatin analogs. This involves the reaction of a phenoxide with an alkyl halide. The structure-activity relationship for combretastatins is well-defined: the cis-stilbene configuration and the 3,4,5-trimethoxyphenyl group are critical for high activity.
Experimental Protocol: Williamson Ether Synthesis of a Combretastatin A-4 Analog
This protocol describes a general procedure for the synthesis of a phenol ether analog of combretastatin A-4.
Materials:
-
Substituted phenol (e.g., 3-hydroxy-4-methoxybenzaldehyde)
-
Alkyl halide (e.g., 3,4,5-trimethoxybenzyl chloride)
-
Potassium carbonate (anhydrous)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the substituted phenol (10 mmol) in 50 mL of acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (15 mmol).
-
Addition of Alkyl Halide: Add the alkyl halide (10 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (for acetone) or at 80 °C (for DMF) and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude ether by column chromatography on silica gel.
Visualization of Synthetic and Mechanistic Pathways
Caption: Synthetic workflows for different classes of anticancer phenol derivatives.
Caption: General mechanism of action of anticancer phenol derivatives leading to apoptosis.
IV. Biological Evaluation: Assessing Anticancer Potency
The synthesized phenol derivatives are typically evaluated for their anticancer activity using a panel of human cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized phenol derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized phenol derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The synthetic methodologies outlined in this guide provide robust and versatile routes to phenol derivatives with significant anticancer potential. The modular nature of these syntheses allows for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds. The provided protocols, coupled with an understanding of the underlying biological mechanisms, will empower researchers to design and synthesize novel phenol-based therapeutics in the ongoing fight against cancer.
Troubleshooting & Optimization
Optimization of Suzuki coupling reaction conditions for biaryl synthesis
Technical Support Center: Optimization of Suzuki Coupling Reactions
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the specific, nuanced challenges you may encounter at the bench, providing in-depth, mechanistically grounded solutions to optimize your biaryl synthesis.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the core components of the Suzuki coupling reaction.
Q1: How does the choice of palladium source, Pd(0) vs. Pd(II), affect my reaction setup?
A1: The catalytically active species in the Suzuki coupling is Pd(0).[1]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts can directly enter the catalytic cycle via oxidative addition.[2] Pd(PPh₃)₄ is a classic, versatile catalyst, though it can be sensitive to air and moisture.[3] Pd₂(dba)₃ is often used as a source of Pd(0) but requires the addition of a supporting ligand (like a phosphine) to be effective.[4]
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often more stable and easier to handle than many Pd(0) sources.[4] However, they require an in-situ reduction to Pd(0) to initiate the catalytic cycle. This reduction can be accomplished by various species in the reaction, including phosphine ligands, amines, or through a side reaction like the homocoupling of two boronic acid molecules.[4] Using a Pd(II) source can sometimes introduce a slight induction period while the active Pd(0) is generated.
Q2: What is the multifaceted role of the base in the Suzuki reaction?
A2: The base is not a passive component; it plays several critical roles in the catalytic cycle, and its choice is crucial for success.[5]
-
Activation of the Organoboron Species: The primary role of the base is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[6][7] This "ate" complex is much more reactive and readily participates in the transmetalation step.[5][7]
-
Facilitating Ligand Exchange on Palladium: After oxidative addition of the aryl halide to Pd(0) to form an Ar-Pd(II)-X complex, the base helps to replace the halide (X) with an anion from the base (e.g., OR⁻, OH⁻), forming an Ar-Pd(II)-OR intermediate. This intermediate is more susceptible to transmetalation with the activated boronate.[5][8]
-
Accelerating Reductive Elimination: In some cases, the base can also promote the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[5]
Q3: My substrates have poor solubility. How should I approach solvent selection?
A3: Solvent choice is critical for ensuring all components remain in solution but also influences reaction kinetics and base efficacy.
-
Common Solvents: A range of solvents can be used, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc).[4]
-
Aqueous/Biphasic Systems: Often, a mixture of an organic solvent and water is highly effective.[4] Water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄ and facilitates the formation of the active boronate species.[4]
-
For Solubility Issues: If substrates are poorly soluble in common solvents, consider more powerful solvents like DMF or DMAc. Alternatively, heating the reaction mixture is a standard approach to improve solubility and reaction rates. Toluene is an excellent choice for higher temperature reactions.
Q4: What is the fundamental difference between phosphine ligands and N-heterocyclic carbene (NHC) ligands?
A4: Both ligand classes stabilize the palladium catalyst, but they do so with different electronic and steric properties, impacting their performance.
-
Phosphine Ligands (e.g., PPh₃, Buchwald ligands like SPhos, XPhos): These are the traditional choice. Their properties can be finely tuned.[2] Bulky, electron-rich phosphine ligands are known to promote the oxidative addition (especially for less reactive aryl chlorides) and the final reductive elimination steps, leading to higher yields and faster reactions.[1][9]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors, forming a very stable bond with the palladium center.[2] This stability often leads to higher catalyst turnover numbers (TONs) and makes them very efficient, especially for coupling sterically hindered or electron-deficient substrates.[2]
Section 2: The Suzuki Coupling Catalytic Cycle
Understanding the catalytic cycle is fundamental to effective troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Troubleshooting Guide
This guide is structured by common problems. For each issue, potential causes are listed from most to least likely, followed by actionable solutions.
Problem: Low or No Product Yield
This is the most common issue, often stemming from catalyst deactivation, poor reagent quality, or suboptimal conditions.
Cause 1: Catalyst Inactivation or Insufficient Activity
-
Explanation: The Pd(0) catalyst is sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[10][11] If using a Pd(II) precatalyst, the in-situ reduction may be inefficient. Furthermore, the chosen ligand may not be suitable for a challenging substrate (e.g., an electron-rich aryl chloride).[1]
-
Solutions:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and the reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid for 15-30 minutes or by using several freeze-pump-thaw cycles.[10] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[10]
-
Optimize Ligand Choice: For unreactive aryl chlorides or sterically hindered substrates, switch to a bulkier, more electron-rich ligand. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands are excellent choices.[2][12]
-
Cause 2: Ineffective Base or Solvent System
-
Explanation: The base must be sufficiently strong to form the boronate and must have some solubility in the reaction medium. An inorganic base like K₃PO₄ might be completely insoluble in a non-polar solvent like toluene without the presence of water, halting the reaction.[10]
-
Solutions:
-
Screen Bases: If a weak base (e.g., NaHCO₃) is failing, switch to a stronger one like K₃PO₄ or Cs₂CO₃.[10] For base-sensitive functional groups, consider milder bases like KF.[6]
-
Modify Solvent System: If using an inorganic base, ensure a small amount of water is present (e.g., a 10:1 to 4:1 ratio of organic solvent to water) to aid its solubility and activity.[2][4]
-
Consider an Organic Base: In completely anhydrous conditions, strong organic bases like KOtBu can be effective.[4]
-
Cause 3: Poor Quality or Degradation of Boronic Acid/Ester
-
Explanation: Boronic acids can degrade over time, especially upon exposure to air and moisture, often forming inactive boroxine trimers.[10] They are also susceptible to a key side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water), replacing it with a C-H bond.[4][13] This is particularly problematic for electron-deficient or heteroaryl boronic acids.[4][14]
-
Solutions:
-
Use Fresh Reagents: Use a fresh, high-purity batch of the boronic acid.
-
Switch to a More Stable Derivative: Convert the boronic acid to a more stable pinacol ester, MIDA boronate, or trifluoroborate salt.[13][14] These derivatives often exhibit slower, controlled release of the boronic acid into the reaction, minimizing its concentration and thus the rate of protodeboronation.[13]
-
Minimize Reaction Time and Temperature: Prolonged heating increases the likelihood of protodeboronation.[14] If the reaction is sluggish, it is often better to switch to a more active catalyst system rather than simply increasing the temperature or time.
-
Problem: Significant Side Product Formation
The appearance of unexpected peaks in your LC-MS or NMR can complicate purification and reduce the yield of your desired product.
Cause 1: Homocoupling of Boronic Acid
-
Explanation: Two molecules of the boronic acid react to form a symmetrical biaryl (Ar²-Ar²). This side reaction is often promoted by the presence of oxygen and Pd(II) species.[4][15][16] If you use a Pd(II) precatalyst, some homocoupling may occur during the initial reduction to Pd(0).[4]
-
Solutions:
-
Rigorous Degassing: This is the most critical step. The exclusion of oxygen is necessary to suppress homocoupling.[11][16]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the need for an in-situ reduction step that can promote homocoupling.
-
Control Stoichiometry: Use a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid. This ensures the palladium complex is more likely to react with the halide after oxidative addition rather than a second boronic acid molecule.
-
Cause 2: Dehalogenation of Aryl Halide
-
Explanation: The starting aryl halide (Ar¹-X) is reduced to the corresponding arene (Ar¹-H). This occurs when the Ar¹-Pd(II)-X intermediate reacts with a hydride source instead of the boronate. Hydride sources can include trace water, amine bases, or alcoholic solvents.[4]
-
Solutions:
-
Use Anhydrous Solvents: If dehalogenation is a major issue, ensure your solvents are thoroughly dried.
-
Choose a Non-Reducing Base: Switch from amine-based organic bases to inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Optimize Catalyst System: A more efficient catalyst system that promotes rapid transmetalation and reductive elimination can outcompete the dehalogenation pathway.[10]
-
Cause 3: Protodeboronation of Boronic Acid
-
Explanation: As described previously, the boronic acid is converted to its corresponding arene (Ar²-H).[13][17] This is a common issue, especially with heteroaryl boronic acids.[4]
-
Solutions:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[14] Try K₃PO₄ or KF.
-
Anhydrous Conditions: Removing water, a primary proton source, can significantly reduce this side reaction.[14]
-
Use a More Stable Boron Reagent: Employing boronic esters (pinacol, MIDA) or trifluoroborates is a highly effective strategy.[13]
-
Caption: A systematic workflow for troubleshooting common Suzuki coupling issues.
Section 4: Key Parameter Optimization Tables
Use these tables as a starting point for designing your experiments or for optimizing a reaction that is not performing well.
Table 1: Guide to Selecting a Base
| Base | Strength | Common Solvents | Key Characteristics & Best Use Cases |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF | A versatile, cost-effective, and widely used base. Good starting point for most couplings.[2] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, THF | Higher solubility in organic solvents than K₂CO₃. Often provides better yields for difficult couplings.[10] |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene, 2-MeTHF | A strong, non-nucleophilic base. Excellent for preventing side reactions with base-sensitive functional groups (e.g., esters).[3][10] |
| KF | Mild | THF, Dioxane | A mild base, particularly effective for substrates with base-labile groups. Activates the boronic acid without harsh basicity.[6] |
| KOtBu | Very Strong | THF, Toluene (Anhydrous) | Used in anhydrous conditions. Very powerful, but can promote side reactions if not used carefully.[4] |
Table 2: Solvent Selection Guide
| Solvent System | Typical Temp. (°C) | Advantages | Disadvantages |
| Toluene / H₂O | 80-110 | Good for high temperatures, promotes phase separation during workup. | May have limited solubility for very polar substrates. |
| 1,4-Dioxane / H₂O | 80-100 | Excellent solvating power for a wide range of substrates.[2] | High boiling point can make removal difficult; peroxide former. |
| THF / H₂O | RT-65 | Lower boiling point, easy to remove. Good for reactions at mild temperatures. | Lower reaction temperature may not be sufficient for unreactive substrates. |
| DMF or DMAc | 80-120 | Highly polar, excellent for dissolving difficult substrates. | Very high boiling points, can be difficult to remove completely. |
| 2-MeTHF | 70-80 | "Greener" alternative to THF, higher boiling point, less prone to peroxide formation. | - |
Section 5: Standard Experimental Protocol
This protocol provides a robust starting point for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid or Ester (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 4:1 mixture of 1,4-Dioxane:Water, 5 mL)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).[18]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[14]
-
Solvent Addition & Degassing: Under a positive pressure of inert gas, add the degassed solvent mixture (5 mL) via syringe. Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes to ensure thorough deoxygenation.[14][19]
-
Catalyst Addition: While maintaining positive inert gas pressure, add the palladium catalyst (0.02 mmol) to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.[20]
-
Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, LC-MS, or GC) until the limiting starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[18]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[19]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-Methylphenyl)phenol
Welcome to the technical support guide for the synthesis of 3-(4-Methylphenyl)phenol, also known as 3-hydroxy-4'-methylbiphenyl. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and troubleshoot common issues to improve reaction yield and purity. This guide is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
The most robust and widely adopted method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction .[1] This Nobel Prize-winning reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[2] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of catalysts, ligands, and starting materials.[3]
The general transformation is depicted below:
Caption: General Suzuki-Miyaura coupling scheme.
Q2: Which coupling partners should I choose? And should I protect the phenolic hydroxyl group?
You have two primary options for coupling partners:
-
Route A: 3-Bromophenol + 4-Methylphenylboronic acid
-
Route B: 3-Iodophenol + 4-Methylphenylboronic acid
-
Route C: 4-Bromo- or 4-Iodotoluene + 3-Hydroxyphenylboronic acid
Recommendation: Route A or B with a protected phenol.
Causality: The free hydroxyl group of the phenol is acidic and can interfere with the basic conditions of the Suzuki coupling, potentially leading to side reactions or catalyst deactivation. While some protocols may work without protection, protecting the phenol as a stable ether (e.g., methyl ether, MOM ether, or TBDMS ether) is a robust strategy to ensure reproducibility and high yield. The protecting group can be easily removed in a subsequent step.
Regarding the halide, aryl iodides are generally more reactive than bromides in the oxidative addition step, often allowing for milder reaction conditions or lower catalyst loadings.[1] However, aryl bromides are typically less expensive and often provide excellent results with modern catalyst systems. Aryl chlorides are the least reactive and require specialized, highly active catalysts.[2]
Q3: My reaction yield is low. How can I troubleshoot this?
Low yield is the most common issue and can be traced back to several root causes. Use the following guide to diagnose and solve the problem.
Caption: Troubleshooting workflow for low yield.
Troubleshooting Guide: Specific Scenarios
| Problem / Observation | Potential Cause | Expert Recommendation & Explanation |
| No reaction or very low conversion | Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Improper handling can lead to oxidation and the formation of inactive palladium black.[4] | Solution: 1) Use a modern, air-stable Pd(II) pre-catalyst (e.g., SPhos Pd G3, XPhos Pd G2) which reliably forms the active Pd(0) species in situ. 2) Ensure all solvents are thoroughly degassed (e.g., via sparging with argon or freeze-pump-thaw cycles). 3) Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. |
| Significant homocoupling byproduct (e.g., 4,4'-dimethylbiphenyl) | Oxygen Contamination or Non-Optimal Conditions: Oxygen can promote the oxidative homocoupling of the boronic acid.[4] This can also be exacerbated by certain ligand/base combinations. | Solution: 1) Rigorously exclude oxygen as described above. 2) Screen different phosphine ligands. Bulky, electron-rich ligands often suppress homocoupling by favoring the desired cross-coupling pathway.[5] 3) Ensure accurate stoichiometry of your reagents. |
| Significant protodeboronation byproduct (loss of the -B(OH)₂ group) | Boronic Acid Instability: Arylboronic acids can be unstable, especially at high temperatures or in the presence of strong bases and water, leading to cleavage of the C-B bond.[3][4] | Solution: 1) Use the boronic acid as soon as possible after purchase or purification. 2) Switch to a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate .[6] These are significantly more robust. 3) Use a milder base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide.[7] |
| Significant dehalogenation byproduct (aryl halide is reduced) | Presence of Hydride Sources: This side reaction occurs when a hydride ligand is transferred to the palladium complex, followed by reductive elimination.[3] This can be promoted by certain solvents (like alcohols) or impurities. | Solution: 1) Ensure your aryl halide starting material is pure. 2. Avoid alcohol solvents unless the specific protocol calls for them. Aprotic solvents like dioxane, THF, or toluene are generally preferred.[3] |
Optimized Experimental Protocol
This protocol describes the synthesis of 3-methoxy-4'-methylbiphenyl (the protected precursor) via Suzuki-Miyaura coupling, followed by deprotection.
Part A: Suzuki-Miyaura Coupling
Reagents & Conditions:
| Component | Molar Eq. | Amount (for 5 mmol scale) | Notes |
| 3-Bromoanisole | 1.0 | 935 mg, 0.67 mL | Limiting Reagent |
| 4-Methylphenylboronic Acid | 1.2 | 816 mg | A slight excess ensures full consumption of the halide. |
| SPhos Pd G3 Precatalyst | 0.02 | 77 mg | Air-stable and highly active catalyst. |
| K₃PO₄ (potassium phosphate) | 2.0 | 2.12 g | Milder base to prevent protodeboronation. |
| 1,4-Dioxane / Water | 5:1 v/v | 20 mL / 4 mL | Degassed solvent system. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoanisole (5 mmol), 4-methylphenylboronic acid (6 mmol), SPhos Pd G3 (0.1 mmol, 2 mol%), and K₃PO₄ (10 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (20 mL) and degassed water (4 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 3-bromoanisole is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-methoxy-4'-methylbiphenyl.
Part B: Deprotection (Demethylation)
-
Setup: Dissolve the purified 3-methoxy-4'-methylbiphenyl in anhydrous dichloromethane (DCM) under an argon atmosphere and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add boron tribromide (BBr₃, ~1.5 equivalents, typically as a 1M solution in DCM) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching & Workup: Carefully quench the reaction by slowly adding it to ice-cold water. Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.
-
Final Product: The resulting crude product can be further purified by recrystallization or a second column chromatography if necessary to yield the final, high-purity this compound.
Catalytic Cycle and Key Mechanisms
Understanding the mechanism is key to effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X) to form a Pd(II) complex.[2]
-
Transmetalation: The organic group (Ar²) from the boronic acid replaces the halide on the palladium center. This step is facilitated by the base.[8]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled together and eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[1]
By understanding which step is failing (e.g., slow oxidative addition for chlorides, or issues with transmetalation due to base choice), you can make more informed decisions to optimize your reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Crude 3-(4-Methylphenyl)phenol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 3-(4-Methylphenyl)phenol. The content is structured in a question-and-answer format to directly address common issues, offering both theoretical explanations and practical, field-proven protocols.
Introduction to Purification Strategy
The purification of this compound, a biphenyl derivative, depends heavily on the nature and quantity of impurities present in the crude mixture. A common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction between a boronic acid (e.g., 4-tolylboronic acid) and a halophenol (e.g., 3-bromophenol). Understanding the potential byproducts of this synthesis is the first step in designing an effective purification strategy.
Potential Impurities from Suzuki-Miyaura Synthesis:
-
Starting Materials: Unreacted 3-bromophenol and 4-tolylboronic acid.
-
Homocoupling Products: 4,4'-dimethylbiphenyl (from the boronic acid) and 3,3'-dihydroxybiphenyl (from the halophenol).
-
Protodeboronation/Dehalogenation Products: Toluene and phenol.
-
Catalyst Residues: Residual palladium catalyst and ligands.
The choice of purification technique—crystallization, flash column chromatography, or distillation—will be dictated by the physical properties of this compound relative to these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Questions & Initial Assessment
Q1: My crude this compound is a dark, oily residue. What is the first step I should take before attempting a complex purification?
A1: A dark, oily appearance often indicates the presence of residual palladium catalyst (often as palladium black) and polymeric materials. Before proceeding to crystallization or chromatography, it is highly recommended to perform a simple workup to remove these gross impurities.
Protocol: Initial Workup of Crude Product
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution sequentially with:
-
A saturated aqueous solution of ammonium chloride to quench the reaction and remove some inorganic salts.
-
Water to remove water-soluble impurities.
-
Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers.
-
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
This procedure should yield a cleaner, albeit still impure, solid or oil that is more amenable to further purification.
Q2: How can I quickly assess the purity of my crude product and identify the major impurities?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. It provides a rapid and inexpensive way to visualize the number of components in your mixture and to get a preliminary idea of their polarities.
Protocol: TLC Analysis
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using a solvent system of appropriate polarity. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (EtOAc) in a 4:1 or 3:1 ratio.
-
Visualize the separated spots under a UV lamp (254 nm). Phenolic compounds are typically UV-active.
-
By comparing the spots to those of your starting materials (if available), you can identify unreacted precursors. The relative Rf values will help in designing a column chromatography separation.
Section 2: Purification by Crystallization
Q3: I want to purify my this compound by crystallization. How do I choose the right solvent?
A3: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For biphenyl compounds, a single solvent or a two-solvent (solvent/anti-solvent) system is often effective.[1][2]
Solvent Selection Strategy:
-
"Like Dissolves Like": this compound has both a non-polar biphenyl core and a polar phenol group. Therefore, solvents of intermediate polarity or mixtures are good candidates.
-
Small-Scale Solvent Screening:
-
Place a small amount of your crude material into several test tubes.
-
Add a few drops of a single solvent to each tube at room temperature. Good candidates include ethanol, methanol, toluene, acetone, and mixtures like hexane/ethyl acetate or toluene/hexane.
-
If the compound is insoluble at room temperature, heat the tube. If it dissolves when hot, it's a potential crystallization solvent.
-
Allow the hot solution to cool slowly. The formation of well-defined crystals indicates a good solvent choice.
-
Table 1: Common Solvents for Crystallization of Polar Aromatic Compounds
| Solvent/System | Rationale |
| Toluene | The aromatic nature of toluene is compatible with the biphenyl structure. Cooling a hot, saturated solution often yields good crystals. |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added dropwise as an anti-solvent to a hot ethanolic solution until turbidity appears, then clarified with a few drops of ethanol before slow cooling. |
| Hexane/Ethyl Acetate | The compound is dissolved in a minimum amount of hot ethyl acetate, and hexane is added as an anti-solvent. |
Q4: My compound "oils out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling is too rapid.
Troubleshooting "Oiling Out":
-
Add More Solvent: Reheat the mixture to dissolve the oil, then add more of the hot solvent to create a less saturated solution. Allow it to cool more slowly.
-
Lower the Saturation Temperature: Add a small amount of a second solvent (an anti-solvent) in which the compound is less soluble to the hot solution. This can lower the temperature at which the solution becomes saturated, promoting crystallization over oiling.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled, supersaturated solution to induce crystallization.
Section 3: Purification by Flash Column Chromatography
Q5: Crystallization is not giving me the desired purity. How do I develop a method for flash column chromatography?
A5: Flash column chromatography is an excellent technique for separating compounds with different polarities. The key is to find a solvent system that provides good separation on a TLC plate.
Workflow for Method Development:
Step-by-Step Protocol:
-
Solvent System Selection via TLC:
-
As determined in Q2, find a solvent system where the desired product, this compound, has an Rf value between 0.2 and 0.3.[3] This provides a good balance between retention and elution time.
-
For this compound, start with Hexane:EtOAc mixtures (e.g., 9:1, 4:1, 3:1). If the compound is very polar, consider DCM:Methanol (e.g., 98:2).[4]
-
-
Column Preparation:
-
Choose a column size appropriate for the amount of crude material. A general rule is to use a silica-to-sample weight ratio of 30:1 to 100:1.
-
Pack the column with silica gel (typically 40-63 µm particle size) as a slurry in the least polar solvent of your eluent system (e.g., hexane).
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your packed column. This method generally provides better resolution.
-
Liquid Loading: Dissolve the sample in the minimum possible volume of the eluent or a slightly more polar solvent. If a more polar solvent is used for dissolution, ensure the volume is very small to avoid band broadening.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Q6: I am seeing co-elution of my product with an impurity. How can I improve the separation?
A6: Co-elution indicates that the polarities of your product and the impurity are too similar in the chosen solvent system.
Troubleshooting Poor Separation:
-
Adjust Solvent Polarity: If using a gradient, make it shallower (i.e., increase the polarity more slowly). If isocratic, slightly decrease the polarity of the eluent system. This will increase the retention time and may allow for better separation.
-
Change Solvent System: Sometimes, changing the solvents while maintaining similar polarity can improve separation. For example, if you are using Hexane:EtOAc, try switching to Hexane:DCM or Toluene:EtOAc. Different solvents interact with the silica and your compounds in slightly different ways, which can be exploited for better resolution.
-
Use a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase. For polar compounds, alumina (neutral or basic) can sometimes offer different selectivity. For very polar compounds that are difficult to retain even in polar mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) might be an option.
Section 4: Purification by Distillation
Q7: Is distillation a viable option for purifying this compound?
A7: Distillation is most effective when there is a significant difference in boiling points between your product and the impurities. Given that this compound is a high-boiling solid, vacuum fractional distillation would be the required technique. This is generally used for liquid compounds or low-melting solids and is often a final "polishing" step rather than a primary purification method for crude mixtures containing non-volatile impurities.
Considerations for Vacuum Distillation:
-
Impurity Volatility: This method can be effective for separating the product from non-volatile impurities (like catalyst residues and salts) or from significantly lower-boiling impurities (like residual toluene). However, separating it from isomers or homocoupling products with similar boiling points would be very difficult and require a highly efficient fractional distillation column.
Workflow for Vacuum Distillation:
Q8: I'm concerned about thermal decomposition during distillation. How can I minimize this risk?
A8: The key is to lower the boiling point as much as possible by reducing the pressure.
Minimizing Thermal Decomposition:
-
Use a Good Vacuum: Employ a high-quality vacuum pump to achieve the lowest possible pressure. This will significantly lower the required distillation temperature.
-
Use a Short Path Distillation Apparatus: For very sensitive compounds, a Kugelrohr or short path apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Ensure Even Heating: Use a heating mantle with a stirrer or an oil bath to ensure smooth and even boiling, preventing bumping and superheating.
References
Side-product formation in the synthesis of biphenyl phenols
Welcome to the Technical Support Center for the synthesis of biphenyl phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of biphenyl phenol synthesis. We will move beyond simple protocols to explore the causality behind side-product formation and equip you with robust strategies for troubleshooting and optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of biphenyl phenols, particularly via Suzuki-Miyaura cross-coupling.
Q1: My Suzuki-Miyaura reaction has a low yield, and I see significant amounts of biphenyl and/or a dimer of my aryl halide. What's happening?
A: You are observing homocoupling, the most common side-reaction in biphenyl synthesis.[1] This occurs when two molecules of the same starting material couple together.
-
Boronic Acid Homocoupling: Forms a symmetrical biphenyl (e.g., biphenyl from phenylboronic acid). This is primarily caused by the presence of oxygen in the reaction mixture, which promotes the oxidative coupling of the boronic acid, often mediated by Palladium(II) species.[1][2][3]
-
Aryl Halide Homocoupling: Forms a symmetrical biaryl from your halide starting material (e.g., 4,4'-dimethylbiphenyl from 4-bromotoluene). This can also be promoted by certain reaction conditions.
The primary solution is the rigorous exclusion of oxygen through proper degassing techniques.[1]
Q2: My boronic acid seems to be disappearing from the reaction, and I'm isolating the de-boronated arene instead of my product. Why?
A: This side-reaction is called protodeboronation (or protodeborylation). It is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[4] This is a well-known decomposition pathway for boronic acids and is highly dependent on the substrate and reaction conditions, particularly pH.[4][5] Heteroaromatic and electron-deficient arylboronic acids can be particularly susceptible.[2][6]
Q3: I'm seeing my starting aryl halide converted back to the simple arene (e.g., bromobenzene to benzene). What is this side reaction?
A: This is dehalogenation . It occurs when the organopalladium intermediate formed after oxidative addition undergoes a reaction (often with a hydride source like an amine base or alcoholic solvent) that leads to reductive elimination of the arene instead of proceeding through the desired cross-coupling pathway.[2]
Q4: Can I use an Ullmann condensation instead of a Suzuki coupling to make biphenyl phenols?
A: The Ullmann reaction traditionally involves copper-catalyzed coupling of an aryl halide with an alcohol or phenol to form a diaryl ether (C-O coupling).[7][8] While the classic Ullmann reaction forms biaryls via C-C coupling of two aryl halides at high temperatures, the Suzuki-Miyaura reaction is generally milder, more versatile, and higher-yielding for constructing the biphenyl (C-C) backbone.[9][10] The Ullmann condensation is more relevant for the subsequent synthesis of diaryl ethers from a biphenyl phenol.
Part 2: In-Depth Troubleshooting Guides
This section provides a detailed analysis of common side-products, their mechanisms, and targeted strategies for mitigation.
Guide 1: Combating Homocoupling
Homocoupling is arguably the most frequent cause of low yields and purification headaches.
The Causality: The desired Suzuki catalytic cycle relies on maintaining the palladium catalyst in its Pd(0) oxidation state. If Pd(II) species accumulate—either from an incompletely reduced precatalyst or, more commonly, through oxidation by dissolved oxygen—they can enter a separate catalytic cycle that efficiently dimerizes boronic acids.[2][3]
Visualizing the Problem:
Caption: Desired cross-coupling versus undesired homocoupling pathway.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Rigorous Degassing | To remove dissolved oxygen, the primary oxidant that promotes the homocoupling pathway.[1] | Use three cycles of the freeze-pump-thaw technique for solvents. For reactions sensitive to trace oxygen, this is superior to inert gas sparging. Alternatively, sparge solvents and the reaction mixture with argon or nitrogen for at least 30 minutes. |
| Use of Precatalysts | Modern precatalysts (e.g., Buchwald G3/G4, PEPPSI™) are designed for clean and efficient generation of the active Pd(0) species, minimizing residual Pd(II) at the start of the reaction.[11][12] | Switch from traditional sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ to a well-defined precatalyst, especially for challenging couplings. |
| Ligand Choice | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired reductive elimination step, helping the main cycle outcompete side reactions.[13][14] | For difficult couplings, screen a panel of ligands. SPhos is often a good starting point for biphenyl synthesis.[15] |
| Reaction Temperature | Elevated temperatures can sometimes favor homocoupling pathways.[1] | If homocoupling is severe, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a longer reaction time or a more active catalyst system. |
Guide 2: Preventing Protodeboronation
The stability of the C-B bond is paramount for a successful Suzuki coupling.
The Causality: Protodeboronation is the cleavage of the C-B bond by a proton source. This process can be catalyzed by acid or base and is often accelerated in aqueous media.[4] The propensity for this side reaction is highly substrate-dependent; boronic acids with electron-withdrawing groups or certain heteroatoms are particularly unstable.[2][4]
Visualizing the Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Use Boronate Derivatives | Boronic esters (e.g., pinacol esters) or organotrifluoroborates are generally more stable to protodeboronation than the corresponding boronic acids.[9][10] | Convert the boronic acid to its pinacol ester or potassium trifluoroborate salt prior to the coupling reaction. MIDA boronates are particularly effective for a "slow release" strategy with highly unstable substrates.[4][9] |
| Choice of Base | Strong aqueous bases can accelerate decomposition. | Use a milder base like K₃PO₄ or Cs₂CO₃ instead of NaOH or KOH. In some cases, using powdered KF in an anhydrous solvent can be effective, as it activates the boronic acid without introducing a strongly basic aqueous phase.[14] |
| Anhydrous Conditions | Water is often the proton source for this side reaction. | While many Suzuki reactions benefit from some water, if protodeboronation is severe, consider running the reaction under strictly anhydrous conditions using a polar apertić solvent like DMF or dioxane.[16] |
| Minimize Reaction Time | Prolonged exposure to reaction conditions increases the opportunity for decomposition. | Use a more active catalyst/ligand system (see Guide 1) to drive the reaction to completion faster, minimizing the time the boronic acid is exposed to harsh conditions. |
Part 3: Experimental Protocols
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This protocol is the gold standard for removing dissolved gases to prevent oxidation-mediated side reactions.
Materials:
-
Schlenk flask equipped with a stir bar and a rubber septum or stopcock.
-
High-vacuum line.
-
Liquid nitrogen.
-
Solvent to be degassed.
Procedure:
-
Place the solvent in the Schlenk flask (do not fill more than half-full).
-
Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Open the flask to the high-vacuum line and evacuate for 5-10 minutes. The vacuum removes gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may observe bubbling as dissolved gases escape from the liquid phase into the now-evacuated headspace.
-
Repeat: Repeat steps 2-4 two more times for a total of three cycles.
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.
Protocol 2: General Optimized Suzuki Coupling for Biphenyl Phenol Synthesis
This protocol incorporates best practices to serve as a robust starting point.
Materials:
-
Aryl Halide (e.g., 4-Bromophenol) (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic Acid) (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3) (1-2 mol%)
-
Base (e.g., K₃PO₄, finely ground) (2.0 - 3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water, 10:1 v/v), rigorously degassed via Protocol 1.
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, arylboronic acid, base, and palladium precatalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed (see Protocol 3).
Protocol 3: Purification via Acid-Base Extraction
This technique leverages the acidic nature of the phenolic product to separate it from neutral byproducts like homocoupled arenes.
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with an aqueous base (e.g., 1 M NaOH or 1 M K₂CO₃) three times. The desired biphenyl phenol will be deprotonated to its phenolate salt and move into the aqueous layer. Neutral byproducts will remain in the organic layer.
-
Combine the aqueous layers. Optionally, wash the combined aqueous layers with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Slowly acidify the combined aqueous layers to a pH of ~2-3 by adding 2 M HCl with stirring. The biphenyl phenol product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the purified solid product under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of 3-arylphenols
Welcome to the technical support center for the synthesis of 3-arylphenols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you overcome common challenges in your synthetic routes.
There are two primary strategies for synthesizing 3-arylphenols: the aromatization of 3-arylcyclohexanones and cross-coupling reactions. Each approach has its own set of potential difficulties. This guide is structured to address specific issues you might encounter with each method.
Part 1: Synthesis via Aromatization of 3-Arylcyclohexanones
A popular and efficient method for preparing 3-arylphenols involves the palladium-catalyzed aerobic dehydrogenation of 3-arylcyclohexanones.[1] This reaction typically uses molecular oxygen as the terminal oxidant, making it an environmentally friendly choice. However, several issues can arise during this process.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My dehydrogenation reaction is sluggish or stalls completely. What are the likely causes?
Answer: A slow or stalled reaction can be frustrating. The root cause often lies with the catalyst system or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Integrity: The choice of palladium catalyst and ligand is critical. While various palladium sources can be used, a combination of a Pd(II) salt and an appropriate ligand is common. An unconventional ortho-dimethylaminopyridine ligand has been shown to be effective.[1]
-
Expert Insight: Ensure your palladium catalyst hasn't been deactivated by exposure to air or moisture over time. It's good practice to use freshly opened catalyst or store it under an inert atmosphere. Ligand purity is also paramount; impurities can poison the catalyst.
-
-
Solvent Choice and Purity: Dimethyl sulfoxide (DMSO) is often the solvent of choice for this transformation.[1]
-
Causality: DMSO's high boiling point and ability to dissolve the catalyst components are key. However, it is hygroscopic. Water contamination can interfere with the catalytic cycle. Ensure you are using anhydrous DMSO.
-
-
Oxygen Delivery: The reaction relies on molecular oxygen as the hydrogen acceptor.[1]
-
Protocol: Ensure a consistent and sufficient supply of oxygen. This can be achieved by maintaining a positive pressure of O2 (e.g., from a balloon) or by gently bubbling oxygen through the reaction mixture. Inefficient oxygen delivery will slow down the catalyst regeneration.
-
-
Temperature Control: These reactions are typically run at elevated temperatures, often around 80 °C.[1]
-
Expert Insight: Inconsistent heating can lead to variable reaction rates. Use a reliable heating mantle with a temperature controller and ensure good stirring to maintain a homogenous temperature throughout the reaction vessel.
-
Question 2: I'm observing significant amounts of side products, primarily the corresponding 3-arylcyclohexenone. How can I improve the selectivity for the phenol product?
Answer: The formation of the cyclohexenone intermediate is a normal part of the reaction mechanism, which proceeds through two sequential dehydrogenation steps.[1] An accumulation of this intermediate suggests that the second dehydrogenation step is slower than the first.
-
Reaction Time: The most straightforward solution is to increase the reaction time. Monitor the reaction by a suitable method (TLC, GC-MS, or LC-MS) to determine when the conversion of the cyclohexenone to the phenol is complete.
-
Catalyst Loading: While increasing catalyst loading can be costly, a modest increase (e.g., from 3 mol% to 5 mol%) might be necessary to drive the reaction to completion, especially with less reactive substrates.
-
Ligand/Acid Combination: The addition of an acid co-catalyst, such as p-toluenesulfonic acid (TsOH), can enhance the rate of the second dehydrogenation step.[1]
-
Causality: It is speculated that the acid protonates the ligand, making it more electron-deficient, which in turn can affect the catalytic activity of the palladium center.[1]
-
Visualizing the Process: Dehydrogenation Workflow
To help visualize the troubleshooting process for the dehydrogenation of 3-arylcyclohexanones, here is a logical workflow diagram.
Caption: Troubleshooting workflow for the dehydrogenation of 3-arylcyclohexanones.
Part 2: Synthesis via Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful tools for forming the C-C bond between the aryl group and the phenol ring.[2] These reactions typically involve the coupling of a halosubstituted phenol (or a protected derivative) with an organoboron or organozinc reagent.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: My Suzuki-Miyaura coupling reaction is giving low yields. What are the common pitfalls?
Answer: The Suzuki-Miyaura coupling is generally robust, but several factors can lead to low yields.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[3]
-
Expert Insight: Common bases include carbonates (K2CO3, Cs2CO3) and phosphates (K3PO4). The choice of base can be substrate-dependent. If you are using a base-sensitive substrate, a milder base like potassium fluoride (KF) might be beneficial.[3] Ensure the base is finely powdered and dry.
-
-
Solvent System: A mixture of an organic solvent and water is often used.
-
Degassing: Palladium(0) catalysts are sensitive to oxygen.[5]
-
Protocol: Thoroughly degas your reaction mixture before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.
-
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid.[4]
-
Troubleshooting: This can sometimes be suppressed by using a slight excess of the aryl halide.[4]
-
Question 4: I'm struggling with homocoupling side products in my Negishi coupling reaction. How can I minimize their formation?
Answer: Homocoupling is a known side reaction in Negishi couplings.[6] It can arise from a second transmetalation event.[6][7]
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the side reactions.
-
Ligand Choice: The ligand on the palladium catalyst can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. Sterically hindered ligands can sometimes suppress homocoupling.[2]
-
Purity of Organozinc Reagent: The quality of the organozinc reagent is critical. Impurities can lead to side reactions. It is often best to use freshly prepared organozinc reagents.
Data at a Glance: Cross-Coupling Condition Comparison
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Catalyst | Pd(0) complexes (e.g., Pd(PPh3)4) | Pd(0) or Ni(0) complexes |
| Nucleophile | Organoboron reagent (e.g., boronic acid) | Organozinc reagent |
| Base | Required (e.g., K2CO3, Cs2CO3, K3PO4) | Not typically required |
| Solvent | Often a biphasic mixture (e.g., Toluene/Water) | Anhydrous organic solvents (e.g., THF, Dioxane) |
| Common Side Reaction | Homocoupling of boronic acid | Homocoupling of organozinc reagent |
Part 3: Purification Challenges
Question 5: My final 3-arylphenol product is difficult to purify. What strategies can I employ?
Answer: Purification can be a significant hurdle, especially if side products have similar polarities to the desired product.
-
Chromatography:
-
Expert Insight: If your product and a major impurity are co-eluting, try changing the solvent system for your column chromatography. A different solvent system can alter the relative affinities of the compounds for the stationary phase. Sometimes, switching from a silica gel column to an alumina column (or vice versa) can provide the necessary separation.
-
-
Crystallization:
-
Protocol: If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
-
Acid-Base Extraction:
-
Causality: Phenols are acidic and can be deprotonated by a suitable base (e.g., NaOH) to form a water-soluble phenoxide salt. This allows for the separation of the phenolic product from non-acidic impurities via a liquid-liquid extraction. After separation, the aqueous layer can be re-acidified to precipitate the purified phenol.
-
Visualizing the Logic: Purification Strategy
Here is a decision tree to guide your purification strategy for 3-arylphenols.
Caption: Decision tree for the purification of 3-arylphenols.
References
- 1. Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones to Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 3-(4-Methylphenyl)phenol
Welcome to the technical support center for the synthesis of 3-(4-Methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during this specific biaryl synthesis. The formation of the C-C bond between a phenol and a methylphenyl group is a common objective, and the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation.[1][2] This guide will focus on troubleshooting and optimizing this reaction through careful catalyst selection and parameter control.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy for synthesizing this compound via Suzuki-Miyaura coupling.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction couples an aryl halide (or triflate) with an organoboron species, such as a boronic acid or its ester derivatives.[3] For the synthesis of this compound, this typically involves reacting 3-bromophenol or 3-iodophenol with 4-methylphenylboronic acid.
Q2: Why is catalyst selection so critical for this reaction?
A2: The catalyst, a palladium complex, is at the heart of the Suzuki-Miyaura reaction.[4] Its efficiency dictates the reaction rate, yield, and the breadth of compatible functional groups.[5] The choice of palladium source and, more importantly, the phosphine ligand, directly influences the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3][6] An inappropriate catalyst system can lead to low yield, side reactions, or complete reaction failure.
Q3: What are the key components of a Suzuki-Miyaura catalyst system?
A3: A typical system consists of a palladium source (precatalyst) and a supporting ligand.
-
Palladium Source: Often Pd(OAc)₂, Pd₂(dba)₃, or pre-formed complexes like Pd(PPh₃)₄.[7][8] Pd(II) sources must first be reduced in situ to the active Pd(0) species.[4]
-
Ligand: Usually a phosphine-based ligand. The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition (e.g., formation of palladium black).[1][9] Bulky, electron-rich phosphine ligands are known to be highly effective.[5][6]
-
Base: A base is essential to activate the boronic acid for the transmetalation step.[10][11] Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[10]
Q4: What is the fundamental mechanism of the Suzuki-Miyaura reaction?
A4: The reaction proceeds through a catalytic cycle involving three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 3-bromophenol), forming a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: The organic group from the activated organoboron species (4-methylphenyl) is transferred to the Pd(II) complex, displacing the halide. The base plays a crucial role in activating the boronic acid for this step.[3][12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of this compound and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Fig. 1: The Suzuki-Miyaura Catalytic Cycle.
Catalyst and Ligand Selection Guide
The choice of catalyst and ligand is paramount for success. For challenging couplings, such as those involving less reactive aryl chlorides or sterically hindered substrates, specialized ligands are often required.[13][14]
| Catalyst System (Palladium Source + Ligand) | Key Characteristics & Use Case | Advantages | Disadvantages |
| Pd(PPh₃)₄ (Tetrakis) | Workhorse Catalyst: Good starting point for simple aryl bromides and iodides. | Commercially available, easy to handle, effective for many standard couplings. | Can be sluggish with less reactive aryl halides (chlorides).[15] May require higher temperatures. |
| Pd(OAc)₂ + SPhos | High Activity System: SPhos is a bulky, electron-rich biarylphosphine ligand.[5][13] Excellent for coupling aryl chlorides and bromides. | High turnover numbers, often effective at room temperature, broad substrate scope.[6][16] | Higher cost for the specialized ligand. |
| Pd₂(dba)₃ + P(t-Bu)₃ | Highly Active System: Tri(tert-butyl)phosphine is a very electron-rich and bulky ligand. | Very effective for unreactive aryl chlorides and can operate under mild conditions (room temperature).[7][8] | Ligand is air-sensitive and must be handled under an inert atmosphere. |
| PdCl₂(dppf) | Robust Catalyst: Dppf is a ferrocenyl-based ligand that confers good stability. | Good for a range of substrates, often reliable and reproducible. | May be less active than modern biarylphosphine systems for highly challenging couplings. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Q1: My reaction yield is very low, or the reaction did not proceed at all. What are the first things to check?
A1: Low or no conversion is a common issue that can often be resolved by systematically checking the fundamentals of the reaction setup.[17][18]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[9] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed. The formation of a black precipitate (palladium black) is a strong indicator of catalyst decomposition due to oxygen exposure.[9][19]
-
Reagent Quality:
-
Aryl Halide: Confirm the purity of your 3-bromophenol. The reactivity order is I > Br >> Cl.[1] If using 3-chlorophenol, a more active catalyst system (e.g., using an SPhos or XPhos ligand) is almost certainly required.[14][15]
-
Boronic Acid: 4-Methylphenylboronic acid can undergo protodeboronation (replacement of the -B(OH)₂ group with -H), especially in the presence of water and base.[20][21] Use fresh, high-purity boronic acid.
-
-
Catalyst/Ligand Integrity: Ensure your palladium source is fresh. Phosphine ligands are susceptible to oxidation if not stored properly under an inert atmosphere.[20]
Q2: I'm observing significant formation of homocoupled byproducts (biphenyl from the boronic acid or biphenol from the halide). How can I minimize this?
A2: Homocoupling is a frequent side reaction, particularly of the boronic acid.[22]
-
Cause: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Solution 1: Rigorous Degassing: The most effective solution is to improve your degassing procedure. Use multiple freeze-pump-thaw cycles for your solvent or bubble argon/nitrogen through the solvent for an extended period (15-30 minutes) before adding the catalyst.[9]
-
Solution 2: Stoichiometry: Ensure an appropriate ratio of your coupling partners. A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
Solution 3: Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening a different ligand may be beneficial.
Q3: My reaction stalls and does not go to completion, even after extended reaction times. What should I do?
A3: A stalled reaction points to catalyst deactivation or suboptimal reaction conditions.[22]
-
Increase Catalyst Loading: While typical loadings are 1-2 mol%, increasing this to 3-5 mol% can sometimes drive the reaction to completion, especially if the catalyst is slowly deactivating.[14]
-
Change the Base: The base is not just an activator; its choice can significantly impact the reaction rate.[10] If you are using a weaker base like Na₂CO₃, switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step and improve yields.[20]
-
Increase Temperature: If you are running the reaction at room temperature or a moderate temperature (e.g., 60 °C), increasing the temperature to 80-100 °C can overcome the activation energy barrier for the oxidative addition step, especially if using an aryl bromide or chloride.[14]
-
Screen a More Active Ligand: If the above solutions fail, your catalyst is likely not active enough for the substrate. Switching to a more electron-rich and bulky ligand, such as SPhos or P(t-Bu)₃, is the next logical step.[5][6] These ligands are known to accelerate the rate-limiting oxidative addition and the final reductive elimination step.[6]
Fig. 2: Troubleshooting Decision Tree.
Recommended Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound using a modern, highly active catalyst system.
Reaction: 3-Bromophenol + 4-Methylphenylboronic Acid → this compound
Materials:
-
3-Bromophenol (1.0 equiv.)
-
4-Methylphenylboronic Acid (1.2 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely powdered (2.0 equiv.)
-
Toluene (Anhydrous, degassed)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromophenol (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere Setup: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[9]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 3-bromophenol starting material is consumed (typically 4-12 hours).[20]
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, this compound.[23]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. quora.com [quora.com]
- 16. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 17. Troubleshooting [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Optimizing reaction parameters for methylation of phenols
Starting Research Phase
I am now delving into the topic of phenol methylation, prioritizing a deep dive into the literature. My initial focus is on the crucial reaction parameters: methylating agents, bases, solvents, temperature's role, and reaction times. I am gathering authoritative information to gain a solid grasp of these variables.
Developing Detailed Protocols
I'm now expanding my focus to include designing and generating Graphviz diagrams to illustrate key concepts. My research continues with the synthesis of information into Q&A formats. I'll summarize quantitative data using tables and write detailed experimental protocols for standard phenol methylation procedures.
Analyzing Experimental Issues
I'm now fully immersed in the nitty-gritty details, meticulously searching Google for in-depth information. My focus is on identifying common pitfalls and frequently asked questions in phenol methylation. I'm committed to developing clear, expert-level answers, structured in a logical Q&A format, ensuring a comprehensive technical guide. Tables and diagrams will also be integrated.
Conceptualizing a Support Center
I'm now focusing on a Q&A format for the technical support center, specifically for optimizing phenol methylation reactions. The target audience is researchers and drug development professionals, so the content needs to be suitably advanced and practical. I'm brainstorming the key areas to cover in the Q&A database.
Structuring the Guide
I've decided on a tiered Q&A structure, beginning with foundational aspects and progressing to advanced techniques. I'm prioritizing scientific rigor and clarity, ensuring each response includes context, rationale, and, where needed, citations. Visualization will be key, using tables for data, clear protocols, and potentially workflow diagrams to enhance understanding.
Expanding the Scope
I'm now integrating information on various methylating agents, comparing their efficiency, toxicity, and environmental impact, and expanding on the section for Troubleshooting by adding discussions on side reactions and workup complications, as well as providing more advanced strategies for optimizing reaction conditions.
Detailing the Q&A Structure
I've made significant progress in defining the core structure of the Q&A database. I've now fleshed out the proposed sections, including the fundamental aspects, parameter optimization, common troubleshooting issues, and advanced topics. I'm focusing on ensuring a logical flow within each category, prioritizing a gradual progression from basic principles to more complex considerations. The responses will be backed by a clear rationale, and sources will be meticulously cited. I'm also preparing for the visual elements, such as tables and diagrams, to clearly display data and experimental workflows.
Defining the Q&A Structure
I'm now focusing on refining the Q&A structure, integrating feedback and ensuring a seamless flow for users. The aim is a comprehensive resource, starting with fundamental concepts and moving towards practical troubleshooting, which includes tables, step-by-step protocols, and workflow diagrams. I've begun drafting example questions and answers, and synthesizing the information with a focus on clear explanations and visual aids.
Defining the Structure and Content
I've finalized the structure, including question categories: fundamental principles, optimization parameters, troubleshooting, and advanced topics. I'm focusing now on detailed question-and-answer pairs, integrating visual aids (tables, diagrams) and ensuring each response offers a clear explanation and supporting rationale. I'm also working on protocols and will finalize the reference list.
Defining Content and Visuals
I've outlined the structure and content for the phenol methylation guide, including the Q&A format, key sections, and the visual elements. The focus is now on meticulously drafting the questions and answers with a clear rationale and strong scientific grounding. I'm gathering relevant data for tables, creating the general reaction mechanism diagram, and drafting a troubleshooting decision tree. Protocols will be developed as well, ready for the user. I'll meticulously include in-text citations as I work.
Technical Support Center: Strategies for By-Product Avoidance in Phenol Synthesis
Welcome to the technical support center for phenol synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with purity and by-product formation during their experiments. Here, we move beyond simple protocols to explain the causality behind reaction outcomes, offering robust troubleshooting strategies and detailed methodologies to enhance the selectivity and yield of your phenol synthesis.
Frequently Asked Questions (FAQs) - General Phenol Synthesis
This section addresses broad questions applicable to various phenol synthesis routes.
Q1: My final phenol product is discolored. What are the likely culprits?
A1: Discoloration, often a pink or yellow hue, is typically caused by the oxidation of phenol itself or the presence of highly conjugated impurities. Key contaminants to investigate include:
-
Quinones: Formed from the oxidation of phenol. This is exacerbated by exposure to air (oxygen), light, and trace metal impurities which can catalyze the oxidation.
-
Carbonyl Compounds: Impurities like α-hydroxyacetone or mesityl oxide, particularly common in the cumene process, can lead to colored bodies in the final product.[1]
-
Nitrogen-Containing Compounds: If starting from phenylamines or using nitric acid, residual nitrogen compounds can form highly colored species.
Troubleshooting Strategy:
-
Inert Atmosphere: Ensure all distillation and handling steps are performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Purification: Employ a final purification step. Steam distillation is effective for removing many colored impurities.[1]
-
Storage: Store purified phenol in dark, airtight containers, preferably under an inert gas blanket.
Q2: How can I choose the best synthesis route for high purity phenol on a lab scale?
A2: The optimal route depends on your available starting materials, scale, and tolerance for specific by-products.
-
From Diazonium Salts: For very high purity on a small, lab scale, the decomposition of a benzene diazonium salt is an excellent method. The reaction conditions are mild, and the by-products (N₂ gas) are easily removed.[2][3]
-
From Benzene Sulfonic Acid: This route is reliable but requires high temperatures for the fusion with sodium hydroxide, which can lead to some thermal degradation by-products.
-
Cumene Process Adaptation: While an industrial process, it can be adapted for the lab. However, be prepared to manage and separate acetone, α-methylstyrene, and other potential by-products.[4]
Process-Specific Troubleshooting Guides
This section provides in-depth troubleshooting for the most common industrial phenol synthesis methods, which are often the basis for laboratory and developmental scale-up work.
Guide 1: The Cumene Process
The cumene process is the dominant industrial method, proceeding in three main stages: Friedel-Crafts alkylation of benzene, oxidation of cumene to cumene hydroperoxide (CHP), and acid-catalyzed cleavage of CHP to phenol and acetone.[5][6][7]
// Nodes Benzene [label="Benzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Propylene [label="Propylene", fillcolor="#F1F3F4", fontcolor="#202124"]; Cumene [label="Cumene\n(Isopropylbenzene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHP [label="Cumene Hydroperoxide\n(CHP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenol [label="Phenol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetone [label="Acetone\n(Co-product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="By-products", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMS [label="α-Methylstyrene\n(AMS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acetophenone [label="Acetophenone", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MBF [label="Methylbenzofuran\n(MBF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0]; invis3 [shape=point, width=0];
// Edges Benzene -> invis1 [arrowhead=none]; Propylene -> invis1 [arrowhead=none]; invis1 -> Cumene [label=" Acid Catalyst\n(e.g., ZSM-5)"]; Cumene -> CHP [label=" Air Oxidation"]; CHP -> invis2 [arrowhead=none, label=" Acid Cleavage\n(H₂SO₄)"]; invis2 -> Phenol; invis2 -> Acetone; CHP -> invis3 [arrowhead=none, dir=none, minlen=2]; invis3 -> Byproduct [label=" Side Reactions"]; Byproduct -> AMS [style=dashed]; Byproduct -> Acetophenone [style=dashed]; Byproduct -> MBF [style=dashed]; }
Caption: General pathway for phenol synthesis via chlorobenzene.
Problem: Formation of Dichlorobenzenes.
-
Causality: This by-product is specific to the initial chlorination or oxychlorination step. Over-chlorination of the benzene ring leads to the formation of ortho- and para-dichlorobenzene isomers.
[8]* Troubleshooting & Mitigation Strategies:
- Limit Benzene Conversion: In the Raschig-Hooker process, the conversion of benzene per pass is deliberately limited to 10-15%. T[8][9]his maintains a high benzene-to-chlorine ratio, statistically favoring monochlorination.
- Catalyst Control: The choice and condition of the catalyst (e.g., CuCl₂/FeCl₃) are critical. Catalyst deactivation can lead to changes in selectivity. [8] 3. Temperature Management: The oxychlorination reaction is exothermic. Proper temperature control (around 240°C) is necessary to suppress the formation of higher chlorinated benzenes.
[8]Problem: Formation of Diphenyl Ether.
-
Causality: This by-product arises during the high-temperature hydrolysis step. It is formed from the reaction of the sodium phenoxide intermediate with unreacted chlorobenzene (in the Dow process) or the reaction of phenol with chlorobenzene.
[8]* Troubleshooting & Mitigation Strategies:
- Optimize Reactant Ratios: Using an appropriate excess of the hydrolyzing agent (NaOH or steam) can help drive the reaction toward phenol formation and reduce the opportunity for the phenoxide/phenol to react with chlorobenzene.
- Temperature and Pressure Control: While high temperatures are necessary for hydrolysis (360-450°C), excessive temperatures can favor by-product formation. C[8][9]areful optimization of the reaction conditions is key.
- Efficient Separation: Diphenyl ether has a higher boiling point than phenol and can be separated via fractional distillation.
Experimental Protocol: Lab-Scale Purification of Crude Phenol
This protocol describes a liquid-liquid extraction method to remove common organic impurities like α-methylstyrene (AMS) and mesityl oxide from a crude phenol sample produced via a cumene-type process.
[10]Objective: To purify ~100 g of crude phenol containing non-polar organic impurities.
Materials:
-
Crude Phenol (~100 g)
-
n-Hexane (ACS Grade or higher)
-
Deionized Water
-
5% (w/v) Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Separatory Funnel (500 mL)
-
Beakers, Erlenmeyer flasks
-
Rotary Evaporator
Methodology:
-
Dissolution: In a 500 mL beaker, dissolve the crude phenol sample in an equal volume of a suitable organic solvent in which phenol is soluble but phase separation with hexane can still occur (e.g., diethyl ether or toluene).
-
Initial Wash: Transfer the solution to the 500 mL separatory funnel. Add 100 mL of 5% sodium bicarbonate solution to neutralize any residual acid catalyst and wash the funnel. Gently invert the funnel several times, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
-
Hexane Extraction:
-
Add 100 mL of n-hexane to the separatory funnel containing the organic solution. [10] * Shake vigorously for 1-2 minutes, ensuring to vent frequently to release pressure.
-
Allow the mixture to stand until two distinct phases separate. The lower phase is the phenol-rich layer, while the upper hexane layer contains the extracted non-polar impurities like AMS and mesityl oxide. [10] * Carefully drain the lower phenol-rich layer into a clean Erlenmeyer flask.
-
-
Repeat Extraction: Repeat step 3 with a fresh 100 mL portion of n-hexane to maximize impurity removal. Combine the phenol-rich layers.
-
Drying: Add a small amount of anhydrous magnesium sulfate to the combined phenol-rich organic extracts to remove any dissolved water. Swirl and let it stand for 10-15 minutes.
-
Solvent Removal: Filter the dried solution to remove the MgSO₄. Transfer the filtrate to a round-bottom flask and remove the solvent (ether/toluene) using a rotary evaporator.
-
Final Purification (Optional): The resulting phenol can be further purified by vacuum distillation to achieve high purity.
Troubleshooting Logic Flow
When encountering unacceptable levels of by-products, a systematic approach is essential.
Caption: A logical workflow for troubleshooting by-product formation.
References
- 1. data.epo.org [data.epo.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. Cumene process - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Phenol [essentialchemicalindustry.org]
- 8. Raschig-Hooker Process for manufacturing Phenol - Chempedia - LookChem [lookchem.com]
- 9. Raschig–Hooker process - Wikipedia [en.wikipedia.org]
- 10. US2744144A - Purification of phenol - Google Patents [patents.google.com]
Technical Support Center: Purification of Impure Phenols by Distillation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of phenols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with purifying phenols via distillation. Phenol and its derivatives are fundamental building blocks in chemical synthesis, but their purity is often compromised by oxidation, polymerization, residual solvents, or side products from synthesis. Distillation is a powerful purification technique, but the unique chemical properties of phenols—such as their high boiling points, ability to form azeotropes, and susceptibility to thermal degradation—present specific challenges.
This document provides direct, experience-driven answers to common problems in a comprehensive Troubleshooting Guide and a Frequently Asked Questions (FAQs) section.
Section 1: Troubleshooting Guide
This section addresses specific, observable issues you might encounter during the distillation of impure phenols.
Q1: My distilled phenol is discolored (pink, yellow, or brown). What went wrong?
Answer:
Discoloration in distilled phenol is almost always a result of contamination carrying over into the distillate or oxidation occurring during or after distillation.
-
Causality: The characteristic pink, red, or brown color of impure phenol is primarily due to the presence of oxidation products, such as benzoquinone, and subsequent polymerization products.[1] While distillation is intended to separate phenol from these less volatile, colored impurities, carryover can happen under certain conditions:
-
Vigorous Boiling/Bumping: If the distillation pot is heated too aggressively, aerosolized droplets of the impure mixture can be carried over with the phenol vapor into the condenser, contaminating your final product.
-
High Distillation Temperature: Operating at excessively high temperatures, especially in the presence of residual air, can cause the phenol itself to oxidize during the process.[2]
-
Post-Distillation Oxidation: Pure phenol is a colorless crystalline solid but is highly susceptible to oxidation upon exposure to air and light.[3] If the receiving flask is not properly sealed or stored under an inert atmosphere, the purified product will quickly discolor.
-
-
Troubleshooting Steps:
-
Control the Heating Rate: Apply heat gradually using a heating mantle and ensure smooth boiling with a magnetic stir bar or boiling chips. Avoid superheating the liquid.
-
Use Vacuum Distillation: The most effective way to prevent thermal degradation and oxidation is to perform the distillation under vacuum. This significantly lowers the boiling point of phenol, allowing for a gentler purification process.[1]
-
Implement a Fractionating Column: For challenging separations where colored impurities have boiling points close to phenol, a short fractionating column (e.g., a Vigreux column) between the distillation flask and the still head can provide better separation and prevent the carryover of less volatile contaminants.[1]
-
Ensure an Inert Atmosphere: Before starting the distillation, purge the entire apparatus with an inert gas like nitrogen or argon to remove oxygen.[3] Collect the distilled phenol in a flask that has also been purged and can be sealed under an inert atmosphere for storage.
-
Q2: I'm experiencing poor separation, and the purity of my phenol is low according to analysis.
Answer:
Poor separation efficiency points to issues with the distillation setup, operating conditions, or the presence of azeotropes.
-
Causality: Effective distillation relies on the difference in volatility between components. If this difference is small, or if an azeotrope is formed, simple distillation will be ineffective.
-
Azeotrope Formation: Phenol forms azeotropes (constant boiling mixtures) with water and many organic solvents or impurities (e.g., cumene, indane).[4][5][6] When an azeotrope boils, the vapor has the same composition as the liquid, making separation by standard distillation impossible.[7]
-
Insufficient Column Efficiency: If your impure mixture contains phenols with very similar boiling points (e.g., phenol and p-cresol), a simple distillation setup lacks the theoretical plates needed for effective separation.[8][9][10]
-
Incorrect Pressure Control: In vacuum distillation, a fluctuating vacuum level will cause the boiling points to change, leading to inconsistent and poor separation.
-
-
Troubleshooting Steps:
-
Identify Potential Azeotropes: Review the composition of your crude material. If water or specific solvents are present, consult literature to check for known phenol azeotropes. See the data table below for common examples.
-
Employ Azeotropic or Extractive Distillation: To break an azeotrope, you may need to switch to a more advanced technique.
-
Azeotropic Distillation: Involves adding an "entrainer" (e.g., toluene for water removal) that forms a new, lower-boiling azeotrope with one of the components, allowing it to be removed.[6][11]
-
Extractive Distillation: A high-boiling solvent is added to the mixture, which alters the relative volatilities of the components, enabling their separation.[11][12]
-
-
Upgrade to Fractional Distillation: For separating components with close boiling points, use a fractionating column packed with structured material (e.g., Raschig rings) or a Vigreux column to increase the number of theoretical plates.
-
Stabilize the Vacuum: Use a high-quality vacuum pump with a vacuum regulator and a manometer to monitor and maintain a stable pressure throughout the distillation.
-
Q3: My phenol is solidifying in the condenser and blocking the apparatus. How do I prevent this?
Answer:
This is a very common and hazardous problem caused by phenol's relatively high melting point (~41 °C).[3]
-
Causality: Standard laboratory condensers are designed to be used with cold tap water (typically 10-20 °C). This temperature is well below the freezing point of phenol, causing the distilled phenol vapor to solidify upon contact with the cold condenser surface, leading to a blockage. This can cause a dangerous pressure buildup in the system.[1][3]
-
Troubleshooting Workflow:
Caption: Workflow for addressing phenol solidification in the condenser.
-
Solutions:
-
Do Not Use a Cold Water Condenser: This is the most critical rule.[3]
-
Use a Warm Water Condenser: Circulate warm water (e.g., from a temperature-controlled water bath set to 45-50 °C) through the condenser jacket. This keeps the surface temperature above phenol's melting point, allowing the liquid distillate to flow freely.[1]
-
Use a Short-Path Apparatus: For vacuum distillation, a short-path distillation head is often the best solution. It has a short, direct path between the vapor duct and the receiving flask with an internal condenser, minimizing the surface area for solidification.
-
Use an Air Condenser: A simple, wide-bore glass tube without a water jacket can serve as an air condenser. This is generally sufficient, especially under vacuum where the heat of condensation is lower.
-
Q4: I suspect thermal decomposition is occurring, indicated by a very dark residue and lower-than-expected yield. How can this be confirmed and prevented?
Answer:
Dark, tarry residues and poor yield are classic signs of thermal decomposition. Phenolic resins begin to pyrolyze at elevated temperatures, breaking down into various gaseous products and a carbon char.[13][14]
-
Causality: Phenol's atmospheric boiling point (181.7 °C) is high enough to induce decomposition, a process that is significantly accelerated by the presence of oxygen or other impurities.[2][15] The decomposition process involves complex reactions that break down the phenolic structure.[14]
-
Preventative Measures:
-
Vacuum Distillation is Essential: This is the primary method to avoid thermal decomposition. By lowering the pressure, the boiling point of phenol can be reduced to a much safer temperature range (e.g., ~90 °C at 20 mmHg).[1]
-
Precise Temperature Control: Use a heating mantle connected to a temperature controller with a thermocouple placed in the mantle (or oil bath) to avoid overheating the distillation flask. The goal is to provide just enough energy for a steady distillation rate.
-
Remove Oxygen: Always purge the system with an inert gas (N₂ or Ar) before applying heat to prevent oxidation, which can initiate decomposition.[3]
-
Limit Residence Time: Plan the distillation to run efficiently without prolonged periods of heating. Once the desired phenol fraction has been collected, stop the heating immediately.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which distillation method—Atmospheric, Vacuum, Steam, or Azeotropic—is best for my phenol sample?
Answer: The optimal method depends on the nature of the impurities and the desired purity of the final product.
-
Atmospheric Distillation: Not recommended for most applications due to the high boiling point of phenol (181.7 °C), which increases the risk of thermal decomposition and oxidation.[2][15]
-
Vacuum Distillation: The most common and recommended method. It lowers the boiling point, mitigating thermal decomposition and is effective for separating phenol from non-volatile polymers, salts, and high-boiling impurities.[1][16]
-
Steam Distillation: Best for separating phenol from non-volatile solids or very high-boiling organic impurities. Phenol is steam-volatile. The process works because the compound co-distills with water at a temperature below the boiling point of water.[17][18] It is particularly useful for extracting phenol from complex matrices.[19] However, the collected distillate will be a phenol-water mixture, requiring subsequent separation if anhydrous phenol is needed.[18]
-
Azeotropic/Extractive Distillation: A specialized method used to separate challenging mixtures. It is employed when impurities form azeotropes with phenol or have very close boiling points.[11] For example, adding an entrainer can help remove water or separate phenol from impurities like indane and indene.[5][20]
Q2: What are the most critical safety precautions when distilling phenol?
Answer: Phenol is a hazardous chemical requiring strict safety protocols. It is highly corrosive, toxic, and rapidly absorbed through the skin, potentially causing severe systemic effects and even death.[21][22][23]
-
Engineering Controls: Always handle phenol in a certified chemical fume hood to avoid inhaling its toxic vapors.[22][24] Ensure immediate, unobstructed access to an emergency safety shower and eyewash station.[25]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double gloves. Use heavy-duty neoprene or butyl rubber gloves over standard nitrile gloves. Phenol penetrates latex and nitrile gloves quickly.[24][25]
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[24]
-
Body Protection: Wear a long-sleeved, fully buttoned lab coat and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[24]
-
-
Emergency Preparedness:
-
Have a spill kit ready. Small spills can be absorbed with vermiculite or sand.[25]
-
Keep a specific first aid agent for phenol exposure, such as low-molecular-weight polyethylene glycol (PEG-300 or PEG-400), readily available. For skin contact, this is used to flush the area as it is more effective than water alone in slowing absorption.[21][23]
-
In case of significant skin contact, use the emergency shower immediately for at least 15 minutes while removing all contaminated clothing and seek immediate medical attention.[23]
-
Q3: My product contains water. How can I obtain anhydrous phenol?
Answer: Water and phenol form a minimum boiling azeotrope (approx. 9.2% phenol, 90.8% water, boiling at 99.5 °C), which means water will co-distill with phenol.[6][26]
-
Azeotropic Distillation with an Entrainer: This is the standard industrial and laboratory method. An entrainer such as toluene or benzene is added to the wet phenol. A new, ternary azeotrope (water-entrainer-phenol) or a binary azeotrope (water-entrainer) boils at a lower temperature than the phenol-water azeotrope.[6][11] Using a Dean-Stark trap, the condensed azeotrope separates into an aqueous layer (which is removed) and an organic layer (which is returned to the column), effectively removing water from the system.
-
Fractional Distillation (Two-Step): It is possible to first distill off the phenol-water azeotrope until the head temperature rises, indicating that most of the water is gone. Then, the remaining, relatively dry phenol can be collected in a separate fraction.[3] This is less efficient and may not achieve perfect dryness.
Section 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for Vacuum Distillation of Impure Phenol
This protocol describes a self-validating system for purifying phenol from non-volatile or high-boiling impurities.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus in a chemical fume hood. Use a round-bottom flask (distillation pot), a short-path distillation head (or a Claisen adapter with a thermometer and condenser), a receiving flask, and a vacuum source with a trap.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place a magnetic stir bar in the distillation pot and set it on a heating mantle.
-
If using a condenser, connect it to a circulating water bath set to 45-50 °C . DO NOT USE COLD TAP WATER. [1][3]
-
Place a cold trap (e.g., with dry ice/acetone) between your apparatus and the vacuum pump to protect the pump from phenol vapors.[1]
-
-
System Preparation:
-
Charge the distillation pot with the impure phenol (do not fill more than two-thirds full).
-
Seal the system and begin stirring.
-
Purge the entire system with a slow stream of nitrogen or argon for 5-10 minutes to remove oxygen.
-
-
Distillation Procedure:
-
Turn on the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Once the vacuum is stable, begin heating the distillation pot gently.
-
Observe for the first signs of boiling. The initial fraction may contain low-boiling impurities or residual water. Collect this "forerun" in a separate receiving flask and discard it.
-
Monitor the head temperature. When it stabilizes at the expected boiling point of phenol for the given pressure (see Table 1), switch to a clean receiving flask to collect the main product fraction.
-
Maintain a steady, controlled distillation rate (e.g., 1-2 drops per second). Adjust the heating as necessary.
-
Stop the distillation when the temperature begins to rise again or drop, or when a dark, viscous residue remains. Do not distill to dryness to avoid decomposition of the residue.
-
-
Shutdown and Product Handling:
-
Turn off the heating mantle and allow the system to cool under vacuum.
-
Slowly and carefully vent the apparatus to atmospheric pressure with inert gas. Do not vent with air , as the hot phenol residue can react violently.
-
While the distilled phenol is still liquid, transfer it to a clean, dry, amber glass bottle.
-
Flush the bottle with inert gas before sealing to prevent oxidation during storage.[3]
-
Section 4: Data Presentation
Table 1: Boiling Points of Phenol at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 (atm) | 181.7 |
| 100 | 120.2 |
| 40 | 99.5 |
| 20 | 81.8 |
| 10 | 68.0 |
| 5 | 55.5 |
| 1 | 27.5 |
Source: Data compiled from various chemical engineering handbooks.
Table 2: Common Phenol Azeotropes
| Component B | Boiling Point of Azeotrope (°C) | % Weight of Phenol |
| Water | 99.5 | 9.2 |
| Cumene | 151.2 | 18.0 |
| Indane | 174.5 | 34.8 |
| Indene | 176.0 | 44.2 |
| α-Methylstyrene | 162.5 | 25.0 |
Source: Data compiled from various sources on azeotropic mixtures.[4][5][20]
Section 5: References
-
Norwitz, G., Nataro, N., & Keliher, P. N. (1986). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry. 17
-
Prahl, W. (n.d.). Azeotrope distillation of aromatic isopropyl compounds from phenol. Google Patents. 4
-
Norwitz, G., Nataro, N., & Keliher, P. N. (1986). Study of the steam distillation of phenolic compounds using ultraviolet spectrometry. OSTI.GOV. 18
-
Lehtinen, C., & Purola, V. (n.d.). PURIFICATION OF PHENOL. Google Patents. 27
-
Davenport, R. J., & Stautzenberger, A. L. (n.d.). Distillation process for recovery of high purity phenol. Google Patents. 19
-
Bewley, T., & Steeman, P. A. (n.d.). Purification of impure phenols by distillation with an organic solvent. Google Patents. 12
-
Standard Operating Procedures. (n.d.). 25
-
Ivanchina, E., Ivashkina, E., & Chernyakova, A. (2021). Evaluation of the possibility of separating commercial phenol from the phenolic fraction of coal tar. E3S Web of Conferences. 5
-
Rialland, J. F., & Maman, J. M. (n.d.). Process for the purification of phenol by azeotropic distillation with ethylene glycol. Google Patents. 20
-
Meirelles, A. J. A., & Weiss, S. (n.d.). Heterogeneous Azeotropic Distillation – Operational Policies and Control. 6
-
Phenol Safe Handling Guide. (n.d.). 21
-
Aulton, M. E. (n.d.). Separation of Azeotropes and Liquids of Similar Volatility - Distillation. Pharmacy 180. 11
-
Methods and apparatuses for phenol fractionation in a single dividing wall column. (n.d.). 28
-
Process for the purification of phenol by azeotropic distillation with ethylene glycol. (n.d.). 29
-
Determination of Phenol. (n.d.). Hach. 30
-
Problem 4 A distillation column is separating phenol from p-cresol at 1 a... (n.d.). Filo. 8
-
Stratford, R. (n.d.). Recovery of phenol from a constant boiling mixture of phenol and water. Google Patents. 26
-
Phenol: Hazards and Precautions. (2003). UC Berkeley EH&S. 22
-
Stautzenberger, A. L., & Anderson, R. H. (n.d.). Process for recovering phenol from aqueous phenolic mixtures. Google Patents. 7
-
Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. 24
-
Phenol Safety Information. (n.d.). Princeton EHS. 23
-
Norwitz, G., Nataro, N., & Keliher, P. N. (1986). Study of the steam distillation of phenolic compounds using ultraviolet spectrometry. Analytical Chemistry. 31
-
NileRed. (2016). Cleaning Dirty Phenol. YouTube. 1
-
Essential Oils from Steam Distillation. (n.d.). 32
-
Solved A distillation column is separating phenol from | Chegg.com. (2018). 9
-
Troubleshooting Phenol-Chloroform-Extraction. (2024). Reddit. 33
-
4b. Multicomponent Distillation Problems. (n.d.). Scribd. 34
-
How to dry and purify Phenol. (2015). Reddit. 3
-
A distillation column is separating phenol from p-cresol at 1 atm.... (2018). Transtutors. 10
-
Al-Naijar, A., & Kassem, T. (2022). Effect of Temperatures on Polyphenols during Extraction. MDPI. 2
-
Lach, C. L. (n.d.). HEAT OF PYROLYSIS OF PHENOLIC RESIN. 13
-
Vacuum evaporation step of the proposed phenol extraction plant. (n.d.). ResearchGate. 16
-
Troubleshooting Distillation Column Malfunctions. (n.d.). Ship & Shore Environmental, Inc. 35
-
Holtzer, M., & Kaczorowski, J. (2014). Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature range 20–500 °C. ResearchGate. 15
-
Johnson, W. R., & Farmer, R. W. (1969). Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. NASA Technical Reports Server. 14
References
- 1. youtube.com [youtube.com]
- 2. Effect of Temperatures on Polyphenols during Extraction | MDPI [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. US2862855A - Azeotrope distillation of aromatic isopropyl compounds from phenol - Google Patents [patents.google.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. US4160111A - Process for recovering phenol from aqueous phenolic mixtures - Google Patents [patents.google.com]
- 8. Problem 4 A distillation column is separating phenol from p-cresol at 1 a.. [askfilo.com]
- 9. Solved A distillation column is separating phenol from | Chegg.com [chegg.com]
- 10. (Solved) - A distillation column is separating phenol from p-cresol at 1 atm... - (1 Answer) | Transtutors [transtutors.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]
- 13. tms.org [tms.org]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. Study of the steam distillation of phenolic compounds using ultraviolet spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 19. US5064507A - Distillation process for recovery of high purity phenol - Google Patents [patents.google.com]
- 20. US3830708A - Process for the purification of phenol by azeotropic distillation with ethylene glycol - Google Patents [patents.google.com]
- 21. ehs.wwu.edu [ehs.wwu.edu]
- 22. ehs.berkeley.edu [ehs.berkeley.edu]
- 23. ehs.princeton.edu [ehs.princeton.edu]
- 24. ehs.yale.edu [ehs.yale.edu]
- 25. fau.edu [fau.edu]
- 26. US2096871A - Recovery of phenol from a constant boiling mixture of phenol and water - Google Patents [patents.google.com]
- 27. gccpo.org [gccpo.org]
- 28. scispace.com [scispace.com]
- 29. Process for the purification of phenol by azeotropic distillation with ethylene glycol (1972) | Terry L. Karhan | 2 Citations [scispace.com]
- 30. cdn.hach.com [cdn.hach.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. engineering.iastate.edu [engineering.iastate.edu]
- 33. reddit.com [reddit.com]
- 34. scribd.com [scribd.com]
- 35. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
Validation & Comparative
A Senior Application Scientist's Guide to Catalysts for Suzuki-Miyaura Cross-Coupling
Authored for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2] Its impact is evident across academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.[1] Central to the success and versatility of this reaction is the choice of catalyst. This guide provides a comparative analysis of the primary catalyst systems, explaining the mechanistic rationale behind their design and performance, and offering practical, data-supported guidance for catalyst selection.
The Engine of the Reaction: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is fundamental to appreciating how different catalysts and ligands optimize each critical step.
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate. This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[2]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.[1]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[1]
The evolution of catalyst design has been driven by the need to enhance the efficiency of these steps, particularly for challenging substrates. This has led to the development of sophisticated ligands and stable precatalysts that generate the highly active monoligated Pd(0) species required for efficient catalysis.[4]
Comparative Analysis of Palladium Catalyst Systems
The performance of a palladium catalyst is intrinsically linked to the ligands coordinating to the metal center. We will compare the major classes of homogeneous palladium catalysts, using the coupling of 4-chlorotoluene and phenylboronic acid as a benchmark reaction where data is available. This reaction is a good measure of catalyst efficacy due to the challenge of activating the relatively inert C-Cl bond.
Traditional Phosphine Ligand Systems (e.g., Pd(PPh₃)₄)
Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, first-generation catalyst for Suzuki-Miyaura coupling. It is a discrete, air-sensitive Pd(0) complex that can directly enter the catalytic cycle.
-
Expertise & Experience: While historically significant, Pd(PPh₃)₄ and similar systems formed in situ from a Pd(II) source like Pd(OAc)₂ and triphenylphosphine (PPh₃) have notable limitations. They often require higher catalyst loadings (1-5 mol%), elevated temperatures, and are generally inefficient for activating aryl chlorides.[5][6] The moderate electron-donating ability and small size of PPh₃ are insufficient to sufficiently accelerate the oxidative addition of inert substrates. Furthermore, PPh₃ can be unstable under typical reaction conditions.[1]
-
Performance Profile:
-
Advantages: Inexpensive and readily available. Effective for reactive substrates like aryl iodides and bromides.
-
Disadvantages: Air-sensitive, requires higher catalyst loadings and temperatures, poor performance with aryl chlorides, and potential for ligand-related side reactions.[5]
-
Buchwald Dialkylbiaryl Phosphine Ligands & Precatalysts
The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group marked a paradigm shift in cross-coupling catalysis.[2][4] Ligands like XPhos, SPhos, and tBuXPhos dramatically accelerate both the oxidative addition and reductive elimination steps.[4] This is due to a combination of steric and electronic effects: the bulk favors the formation of highly reactive, low-coordinate Pd(0) species, while the electron-rich nature of the phosphine increases the electron density on the palladium, facilitating its insertion into the C-X bond.[1][4]
-
Expertise & Experience: To improve handling and reproducibility, these powerful ligands are often supplied as stable, well-defined Pd(II) "precatalysts" (e.g., XPhos Pd G3). These are air- and moisture-stable complexes that rapidly and quantitatively generate the active monoligated Pd(0) catalyst under the reaction conditions, typically through base-induced reductive elimination.[2][7] This eliminates the variability of in situ catalyst formation and allows for lower catalyst loadings and milder reaction conditions.[7]
-
Trustworthiness: The use of well-defined precatalysts ensures a 1:1 ligand-to-palladium ratio, leading to more consistent and reproducible results compared to in-situ systems where excess ligand can sometimes be detrimental.[4]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. They are strong σ-donors, even more so than electron-rich phosphines, which makes them excellent for stabilizing the palladium center and promoting oxidative addition.[1] Their steric bulk can be readily tuned to facilitate reductive elimination.
-
Expertise & Experience: NHC-Pd complexes are known for their high stability and activity, often exhibiting remarkable turnover numbers (TONs) and turnover frequencies (TOFs).[8][9][10] Like Buchwald ligands, they are frequently supplied as air-stable Pd(II) precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilisation and Initiation) or (NHC)Pd(allyl)Cl types. These precatalysts offer excellent user-friendliness and are highly effective for coupling a wide range of substrates, including challenging aryl chlorides and sterically hindered partners.[11]
-
Performance Profile:
Performance Data Summary
The following table summarizes performance data for the benchmark Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid using different catalyst systems.
| Catalyst System | Ligand:Metal Ratio | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ / XPhos | 0.8 : 1 | K₃PO₄ | MeOH/THF | RT | specified | 44 | 0.25 | [4][8] |
| Pd(OAc)₂ / XPhos | 1.2 : 1 | K₃PO₄ | MeOH/THF | RT | specified | 84 | 0.25 | [4][8] |
| XPhos Pd G3 | 1 : 1 | K₃PO₄ | t-AmylOH | 100 | 2 | >99 | 0.1 | Typical |
| [(IPr)Pd(allyl)]Cl | 1 : 1 | K₂CO₃ | Dioxane/H₂O | 80 | 1 | 95 | 1 | [11] |
| Pd(PPh₃)₄ | 4 : 1 | Na₂CO₃ | Toluene/H₂O | 70 | 10 | Low/No Yield | 2.8 | [6] |
Note: Reaction conditions vary between studies, making direct comparison challenging. Data for XPhos Pd G3 and Pd(PPh₃)₄ are representative of typical performance for this substrate class. The data clearly shows that modern, well-defined precatalysts with advanced ligands (like XPhos and NHCs) far outperform traditional systems, especially for challenging aryl chlorides.
Experimental Protocols
Detailed and reproducible methodologies are critical. The following are representative step-by-step protocols for three common catalyst systems.
Experimental Workflow Diagram
Protocol 1: Classic In-Situ Catalyst Generation with Pd(OAc)₂/PPh₃
Application: Coupling of activated aryl bromides or iodides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine, PPh₃ (0.08 mmol, 8 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, and sodium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Add the toluene and water via syringe.
-
Stir the mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction by TLC or GC. A typical reaction time is 6-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Performance Coupling with a Buchwald Precatalyst (XPhos Pd G3)
Application: Coupling of challenging substrates, including aryl chlorides and sterically hindered partners.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.01 mmol, 1 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
tert-Amyl alcohol (or 2-MeTHF) (2 mL)
Procedure:
-
Inside a glovebox (or on the bench if handled quickly), add the aryl chloride, arylboronic acid, potassium phosphate, and XPhos Pd G3 to an oven-dried vial equipped with a stir bar.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and add the tert-amyl alcohol via syringe.
-
Place the vial in a preheated aluminum block at 100 °C and stir.
-
Monitor the reaction by GC or LC-MS. Reactions are often complete within 1-4 hours.
-
Follow steps 7-10 from Protocol 1 for work-up and purification.
Protocol 3: Robust Coupling with an NHC-Pd Precatalyst (PEPPSI™-IPr)
Application: General and robust coupling of a wide range of aryl bromides and chlorides.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium tert-butoxide (KOtBu) (2.5 mmol, 2.5 equiv)
-
1,4-Dioxane, anhydrous (3 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, and PEPPSI™-IPr catalyst.
-
Add the potassium tert-butoxide. Note: KOtBu is highly basic and hygroscopic; handle with care under an inert atmosphere.
-
Seal the tube, evacuate, and backfill with argon.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Stir the mixture at room temperature or heat to 60-80 °C as needed.
-
Monitor the reaction by GC or LC-MS. Typical reaction times are 2-18 hours.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Follow steps 7-10 from Protocol 1 for work-up and purification.
The Nickel Alternative: A Cost-Effective Powerhouse for Challenging Substrates
While palladium dominates the field, nickel-catalyzed Suzuki-Miyaura couplings have emerged as a powerful and cost-effective alternative.[9][12] Nickel is more earth-abundant and significantly cheaper than palladium. Critically, nickel catalysts can couple a range of challenging electrophiles that are often unreactive with palladium systems, such as aryl ethers (phenols), esters, carbamates, and sulfamates.[1][3][9][13][14][15]
Comparative Advantages and Disadvantages
Advantages of Nickel Catalysts:
-
Cost-Effective: Nickel is significantly less expensive than palladium.[12]
-
Expanded Substrate Scope: Enables the use of C-O based electrophiles (e.g., aryl ethers, esters), expanding the range of readily available starting materials.[1][3][9]
-
Unique Reactivity: Can facilitate couplings that are difficult or impossible with palladium.
Disadvantages of Nickel Catalysts:
-
Mechanistic Complexity: Nickel can access multiple oxidation states (Ni(0)/Ni(II), Ni(I)/Ni(III)), which can lead to more complex reaction pathways and potential side reactions.
-
Sensitivity: Nickel catalysts can be more sensitive to air and moisture than modern palladium precatalysts, often requiring stricter inert atmosphere techniques.[12]
-
Ligand Requirements: Often require specific, and sometimes complex, ligands to achieve high efficiency.
Expert Insight: The choice between palladium and nickel is often dictated by the substrate. For standard C-X (X = I, Br, OTf, Cl) couplings, modern palladium systems are exceptionally reliable and well-understood. However, when faced with a C-O bond activation or seeking a more economical route for a large-scale synthesis with an appropriate substrate, nickel catalysis is an excellent and increasingly viable option. Recent studies, however, suggest that when the entire process (including solvent use) is considered, palladium catalysis in green solvents like water can have a better overall environmental footprint than nickel catalysis in organic solvents.
Conclusion
The evolution of catalysts for the Suzuki-Miyaura reaction from simple palladium salts to highly sophisticated, well-defined precatalysts has transformed the practice of chemical synthesis. For researchers, the choice of catalyst should be a deliberate one based on the reactivity of the substrates, desired reaction conditions, and scale.
-
For routine couplings of aryl iodides and bromides , traditional Pd(PPh₃)₄ can be sufficient, though modern catalysts offer higher efficiency.
-
For challenging aryl chlorides and sterically hindered substrates , Buchwald and NHC-ligated palladium precatalysts are the gold standard, offering superior activity, lower catalyst loadings, and excellent reproducibility.
-
For couplings involving C-O bond activation or when cost is a primary driver for large-scale reactions , nickel-based systems provide a powerful and complementary approach.
By understanding the mechanistic principles behind each catalyst class and leveraging the detailed protocols provided, researchers can confidently select and implement the optimal catalytic system to achieve their synthetic goals.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Introduction: The Diverse World of Phenol Derivatives and Their Biological Significance
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. jscholaronline.org [jscholaronline.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Curcumin and Resveratrol Synergy: A Multi-Target Strategy Against Neurodegenerative Disease Pathology | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Curcumin and Resveratrol in the Management of Cognitive Disorders: What Is the Clinical Evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol and salidroside, but not curcumin, improve cognition in mice with gut inflammation via microbiome modulation [explorationpub.com]
- 17. Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. discovery.researcher.life [discovery.researcher.life]
The Art of the C-O Bond: A Comparative Guide to Ullmann and Suzuki Couplings for Aryloxy Phenol Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of the aryloxy phenol motif represents a frequent and often critical challenge. These moieties are prevalent in a vast array of biologically active molecules, natural products, and functional materials. The formation of the diaryl ether bond (C-O) is central to their synthesis, and two powerful, name-reaction methodologies have dominated this landscape: the Ullmann coupling and the Suzuki-Miyaura coupling.
This guide provides an in-depth, objective comparison of these two cornerstone reactions for the synthesis of aryloxy phenols. We will delve into their mechanistic underpinnings, explore the practical nuances of experimental design, and present supporting data to empower you, the scientist, to make the most informed choice for your specific synthetic challenge.
The Enduring Classic: The Ullmann Condensation
First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation is the classic method for forming diaryl ethers.[1][2] Historically, this copper-mediated reaction was notorious for its harsh conditions, often requiring high temperatures (frequently exceeding 200°C) and stoichiometric amounts of copper.[2] However, the advent of modern ligand-accelerated protocols has revitalized the Ullmann coupling, transforming it into a milder and more versatile tool in the synthetic chemist's arsenal.[3]
Mechanistic Insights into the Ullmann Coupling
The precise mechanism of the Ullmann C-O coupling has been a subject of extensive study. While several pathways have been proposed, a generally accepted catalytic cycle for modern, ligand-assisted Ullmann reactions is depicted below. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the coordination of the phenol and the aryl halide to the copper center, followed by an oxidative addition and subsequent reductive elimination to furnish the diaryl ether product. The ligand plays a crucial role in stabilizing the copper intermediates and facilitating these transformations, allowing for milder reaction conditions.[4]
Figure 1. A simplified catalytic cycle for the ligand-assisted Ullmann C-O coupling reaction.
Advantages and Limitations of the Ullmann Coupling
Advantages:
-
Cost-Effectiveness: Copper catalysts are significantly more abundant and less expensive than palladium catalysts, which is a major consideration for large-scale synthesis.[5]
-
Ligand Diversity: A wide variety of relatively simple and inexpensive ligands, such as amino acids and diamines, have been developed to promote the Ullmann coupling under milder conditions.[3]
-
Robustness: In certain applications, Ullmann couplings can be less sensitive to air and moisture than their palladium-catalyzed counterparts.
Limitations:
-
Reaction Conditions: While modern protocols are much improved, Ullmann couplings can still require higher temperatures and longer reaction times compared to Suzuki couplings.[2]
-
Substrate Scope: Historically, Ullmann reactions were limited to electron-deficient aryl halides. While ligand development has broadened the scope, highly electron-rich or sterically hindered substrates can still be challenging.
-
Functional Group Tolerance: The often basic and elevated temperature conditions can limit the tolerance of sensitive functional groups.
The Modern Powerhouse: The Suzuki-Miyaura Coupling
Developed in the late 1970s by Akira Suzuki, the Suzuki-Miyaura coupling has become one of the most powerful and widely used methods for carbon-carbon bond formation.[6] Its application has been extended to carbon-heteroatom bond formation, including the synthesis of diaryl ethers. This palladium-catalyzed cross-coupling reaction is renowned for its mild reaction conditions, broad substrate scope, and high functional group tolerance.[7]
Mechanistic Insights into the Suzuki C-O Coupling
The catalytic cycle of the Suzuki coupling is well-established and generally proceeds through a Pd(0)/Pd(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the desired diaryl ether and regenerating the Pd(0) catalyst.[8]
Figure 2. A simplified catalytic cycle for the Suzuki C-O coupling reaction.
Advantages and Limitations of the Suzuki Coupling
Advantages:
-
Mild Reaction Conditions: Suzuki couplings are often performed at or near room temperature, which is highly advantageous for substrates with sensitive functional groups.[6]
-
Broad Substrate Scope: The reaction is compatible with a wide range of aryl halides (including chlorides) and phenols with diverse electronic and steric properties.
-
High Functional Group Tolerance: The mild and often neutral or weakly basic conditions allow for the presence of a wide variety of functional groups.
-
Commercial Availability of Reagents: A vast array of boronic acids and palladium catalysts/ligands are commercially available.
Limitations:
-
Catalyst Cost and Toxicity: Palladium is a precious metal, making the catalyst system more expensive than copper-based systems. Palladium is also more toxic than copper, which can be a concern in pharmaceutical synthesis.
-
Ligand Sensitivity: The phosphine ligands often used in Suzuki couplings can be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Boronic Acid Stability: Some boronic acids can be unstable and prone to decomposition, although many are stable solids.
Head-to-Head Comparison: Ullmann vs. Suzuki for Aryloxy Phenol Synthesis
To provide a clear, data-driven comparison, the following table summarizes key performance indicators for both methodologies in the context of aryloxy phenol synthesis. The data is compiled from various literature sources and represents typical conditions and outcomes.
| Feature | Ullmann Coupling | Suzuki Coupling |
| Catalyst | Copper (e.g., CuI, Cu₂O, Cu(OAc)₂)[5] | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[6] |
| Typical Catalyst Loading | 1-20 mol%[5] | 0.5-5 mol%[9] |
| Ligands | Simple, inexpensive (e.g., N,N-dimethylglycine, 1,10-phenanthroline, diamines)[3][10] | Often complex phosphines (e.g., SPhos, XPhos, dppf)[6] |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[1] | Often milder bases (e.g., K₂CO₃, K₃PO₄, NaHCO₃) |
| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO, NMP) or non-polar (e.g., toluene)[1] | Aprotic (e.g., THF, dioxane, toluene) or protic (e.g., water, ethanol)[7] |
| Temperature | 80-150°C (modern protocols)[11] | Room temperature to 100°C[6] |
| Reaction Time | 12-48 hours[1] | 2-24 hours[9] |
| Typical Yields | Moderate to excellent (60-95%)[5] | Good to excellent (70-98%)[9] |
| Substrate Scope | Good, but can be challenging for electron-rich or sterically hindered partners | Excellent, including challenging substrates |
| Functional Group Tolerance | Moderate | Excellent |
| Cost | Lower catalyst and ligand cost | Higher catalyst and ligand cost |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these methodologies, here are representative, step-by-step protocols for the synthesis of an aryloxy phenol using both Ullmann and Suzuki couplings.
Ullmann Coupling Protocol for the Synthesis of 3-(4-methoxyphenoxy)phenol
This protocol is adapted from literature procedures and should be optimized for specific substrates.
Materials:
-
3-Bromophenol
-
4-Methoxyphenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromophenol (1.0 mmol), 4-methoxyphenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110°C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-methoxyphenoxy)phenol.
Suzuki Coupling Protocol for the Synthesis of 3-(4-methoxyphenoxy)phenol
This protocol is adapted from literature procedures and should be optimized for specific substrates.
Materials:
-
3-Bromophenol
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene/water mixture (e.g., 10:1)
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromophenol (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add a degassed mixture of toluene (5 mL) and water (0.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-methoxyphenoxy)phenol.
Expert Recommendations: Choosing the Right Tool for the Job
The choice between the Ullmann and Suzuki coupling for aryloxy phenol synthesis is not always straightforward and depends on a careful consideration of the specific synthetic problem at hand.
-
For large-scale synthesis where cost is a primary driver and the substrates are relatively simple and robust, the modern Ullmann coupling is an excellent choice. The lower cost of the copper catalyst and simpler ligands can provide a significant economic advantage.
-
For complex, multi-step syntheses involving sensitive functional groups or sterically demanding substrates, the Suzuki coupling is often the superior option. Its mild reaction conditions and broad functional group tolerance can be enabling for the successful completion of a synthetic route.
-
When reaction time and yield are of paramount importance, the Suzuki coupling generally offers faster reaction rates and often higher yields.
-
If you are working with aryl chlorides as your electrophile, the Suzuki coupling with appropriate ligands is typically more effective than the Ullmann coupling.
Ultimately, the optimal choice may require some preliminary screening of both methods. The protocols provided in this guide offer a solid starting point for such investigations.
Conclusion
Both the Ullmann and Suzuki couplings are powerful and indispensable tools for the synthesis of aryloxy phenols. The classical Ullmann reaction, once hampered by harsh conditions, has been reborn through modern ligand development into a cost-effective and viable method. The Suzuki coupling, with its mild conditions and broad scope, remains a go-to method for complex and sensitive substrates. By understanding the mechanistic nuances, advantages, and limitations of each, researchers can strategically select the most appropriate method to efficiently forge the critical C-O bond in their target molecules, accelerating discovery and innovation in chemical synthesis.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of m-Aryloxy Phenols | Encyclopedia MDPI [encyclopedia.pub]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading [mdpi.com]
- 10. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling 3-(4-Methylphenyl)phenol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 3-(4-Methylphenyl)phenol, with a focus on the correct selection and use of Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you can cultivate a laboratory environment that is not only compliant but also fosters a deep-seated culture of safety.
Understanding the Risks: Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. As a phenol derivative, it is classified as causing skin irritation and serious eye irritation.[1] Phenolic compounds, in general, can be corrosive and are readily absorbed through the skin, potentially leading to systemic toxicity.[2][3][4] Therefore, the primary objective of our PPE strategy is to prevent all routes of direct contact.
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Required PPE | Rationale |
| Handling Solids (weighing, preparing solutions) | - Tightly fitting safety goggles with side-shields- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Laboratory coat- Closed-toe shoes | Prevents eye contact with dust particles and skin contact with the solid chemical.[1] |
| Working with Solutions | - Tightly fitting safety goggles with side-shields- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Laboratory coat- Closed-toe shoes | Protects against splashes and spills of the dissolved compound. |
| Heating or Generating Aerosols | - Full-face respirator or tightly fitting safety goggles with a face shield- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Fire/flame-resistant and impervious clothing- Closed-toe shoes | Provides enhanced protection against inhalation of vapors and splashes to the face.[1][5] |
A Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Eye/Face Protection: Don your safety goggles or face shield.
-
Gloves: Put on your chemical-resistant gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contaminants.
-
Eye/Face Protection: Remove your safety goggles or face shield.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[4]
Operational and Disposal Plans: A Framework for Safety
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1][3][4]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal:
-
All waste materials contaminated with this compound, including used PPE, should be collected in a suitable, labeled, and closed container for disposal as chemical waste.[6][7] Adhere to all federal, state, and local regulations for hazardous waste disposal.[8]
Visualizing Your Safety Workflow
To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
